1-(3-Methylbenzoyl)-1,4-diazepane IUPAC name and structure
Technical Monograph: 1-(3-Methylbenzoyl)-1,4-diazepane as a Privileged Scaffold Part 1: Chemical Identity & Structural Architecture[1][2] The molecule 1-(3-methylbenzoyl)-1,4-diazepane represents a critical "privileged s...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Monograph: 1-(3-Methylbenzoyl)-1,4-diazepane as a Privileged Scaffold
Part 1: Chemical Identity & Structural Architecture[1][2]
The molecule 1-(3-methylbenzoyl)-1,4-diazepane represents a critical "privileged scaffold" in modern drug discovery. Unlike rigid heterocycles, the 1,4-diazepane (homopiperazine) core offers a unique conformational flexibility that allows it to explore three-dimensional chemical space, making it an ideal linker or core motif for G-Protein Coupled Receptor (GPCR) ligands and kinase inhibitors.
The following diagram illustrates the atomic connectivity and the IUPAC numbering priority, which assigns position 1 to the acylated nitrogen to maintain the lowest locants for the heteroatoms.
Figure 1: Connectivity graph of 1-(3-methylbenzoyl)-1,4-diazepane showing the N1-acylation site and the distal N4-secondary amine.
Physicochemical Profile
Property
Value/Description
Relevance
LogP (Predicted)
1.8 - 2.2
Moderate lipophilicity; suitable for CNS penetration if derivatized.
pKa (N4-H)
~9.5 - 10.0
The distal secondary amine is highly basic and protonated at physiological pH.
H-Bond Donors
1 (N4-H)
Critical interaction point for aspartate residues in receptor binding pockets.
Rotatable Bonds
1 (Amide bond)
Restricted rotation due to amide resonance (partial double bond character).
Part 2: Synthetic Methodology
To ensure high regioselectivity and avoid the formation of bis-acylated byproducts (1,4-di(3-methylbenzoyl)-1,4-diazepane), a Protection-Deprotection Strategy is the industry standard. Direct acylation of 1,4-diazepane is discouraged due to statistical mixtures.
The "Mono-Boc" Protocol
This protocol utilizes tert-butyl 1,4-diazepane-1-carboxylate as the starting material to mask one nitrogen atom.
Acylation: Dissolve 1-Boc-homopiperazine (1.0 equiv) and DIPEA (1.5 equiv) in anhydrous Dichloromethane (DCM). Cool to 0°C. Dropwise add 3-methylbenzoyl chloride (1.05 equiv). Stir for 4 hours, allowing to warm to room temperature. Wash with water and brine.[2][3]
Deprotection: Dissolve the crude intermediate in DCM. Add TFA (20% v/v). Stir until TLC indicates consumption of starting material (~2 hours).
Isolation (Critical): The product exists as a TFA salt. To isolate the free base, evaporate volatiles, redissolve in DCM, and wash with saturated aqueous
. Dry over and concentrate.
Part 3: Medicinal Chemistry Utility
The 1-(3-methylbenzoyl)-1,4-diazepane structure is not merely a linker; it is a pharmacophore modulator.
The "Homopiperazine Effect"
In drug design, replacing a piperazine (6-membered ring) with a diazepane (7-membered ring) alters the vector of the substituents.
Conformational Sampling: The 7-membered ring adopts a twisted chair/boat conformation, allowing the N4-substituent to access binding pockets that are sterically occluded for piperazines.
Basicity Modulation: Diazepanes are generally more basic than piperazines, influencing solubility and hERG channel interactions.
Target Classes
This scaffold is prevalent in:
Orexin Receptor Antagonists: Similar to the Suvorexant core, where the diazepane ring provides the necessary geometry to span the receptor's binding cleft.
Histamine H3 Antagonists: The basic nitrogen serves as the key interaction point with the conserved Aspartate residue in the GPCR transmembrane domain.
Figure 3: Structure-Activity Relationship (SAR) logic for the diazepane scaffold.
Part 4: Analytical Validation (Self-Validating System)
To confirm the identity of the synthesized compound, the following analytical signatures must be observed.
1. Proton NMR (
-NMR, 400 MHz, ):
Aromatic Region (7.1 - 7.4 ppm): Multiplet corresponding to the 4 protons of the 3-methylbenzoyl group.
Amide Rotamers: Due to the tertiary amide bond (N1-C=O), signal broadening or doubling of peaks is expected at room temperature.
Ring Protons (1.8 - 3.8 ppm):
1.8-2.0: Multiplet (2H, C6 protons).
2.8-3.1: Multiplet (4H, C3/C5 protons adjacent to amine).
3.4-3.8: Multiplet (4H, C2/C7 protons adjacent to amide).
Methyl Group (2.35 ppm): Singlet (3H).
2. Mass Spectrometry (LC-MS):
ESI+ Mode: Expect a dominant peak at
.
References
Boc-Strategy for Diazepanes: Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.
Privileged Scaffolds in Med Chem: Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry, 31(12), 2235–2246.
Diazepane Conformational Analysis: Bouchu, D., et al. (2021). "1,3-Diazepine: A privileged scaffold in medicinal chemistry."[4] Chemical Biology & Drug Design.
Suvorexant Analogues (Contextual): Boss, C., et al. (2014). "Biomedical Application of 1,4-Diazepane Derivatives." ChemMedChem.
An In-Depth Technical Guide to 1-(3-Methylbenzoyl)-1,4-diazepane: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract Introduction: The Significance of the 1,4-Diazepane Scaffold The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction: The Significance of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a seven-membered heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is of significant interest to medicinal chemists due to its conformational flexibility, which allows for diverse interactions with biological targets. Derivatives of 1,4-diazepane have demonstrated a wide spectrum of biological activities, including but not limited to, antipsychotic, anxiolytic, anticonvulsant, antibacterial, and anticancer properties.[1][2] The versatility of this scaffold makes it a valuable starting point for the design of novel therapeutic agents. This guide focuses on a specific derivative, 1-(3-Methylbenzoyl)-1,4-diazepane, providing a technical framework for its synthesis and potential exploration.
Synthesis of 1-(3-Methylbenzoyl)-1,4-diazepane
The synthesis of 1-(3-Methylbenzoyl)-1,4-diazepane is most effectively achieved through a two-step process involving the mono-protection of the 1,4-diazepane ring, followed by acylation and subsequent deprotection. This strategy ensures the selective formation of the desired mono-acylated product.
Step 1: Mono-Boc Protection of 1,4-Diazepane
To prevent di-acylation, one of the secondary amine groups of 1,4-diazepane is protected with a tert-butyloxycarbonyl (Boc) group.
Experimental Protocol:
Dissolve 1,4-diazepane in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Slowly add one equivalent of di-tert-butyl dicarbonate (Boc)₂O dissolved in the same solvent.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the resulting tert-butyl 1,4-diazepane-1-carboxylate by column chromatography on silica gel.
Step 2: Acylation with 3-Methylbenzoyl Chloride
The protected 1,4-diazepane is then acylated at the free secondary amine using 3-methylbenzoyl chloride.
Experimental Protocol:
Dissolve tert-butyl 1,4-diazepane-1-carboxylate in an aprotic solvent (e.g., DCM) containing a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) to act as a proton scavenger.
Cool the solution to 0 °C.
Add one equivalent of 3-methylbenzoyl chloride dropwise.
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl 4-(3-methylbenzoyl)-1,4-diazepane-1-carboxylate. A related compound, tert-Butyl 4-(3-methylbenzoyl)-1,4-diazepane-1-carboxylate, has a registered CAS number of 1363806-25-0.[3]
Step 3: Deprotection to Yield 1-(3-Methylbenzoyl)-1,4-diazepane
The final step involves the removal of the Boc protecting group under acidic conditions.
Experimental Protocol:
Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or 1,4-dioxane.
Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.
Stir the reaction at room temperature for 1-3 hours.
Monitor the deprotection by TLC.
Upon completion, neutralize the excess acid with a suitable base (e.g., saturated sodium bicarbonate solution).
Extract the product with an organic solvent, dry the combined organic layers, and concentrate under reduced pressure to obtain 1-(3-Methylbenzoyl)-1,4-diazepane.
Synthesis Workflow Diagram:
Caption: Synthesis of 1-(3-Methylbenzoyl)-1,4-diazepane.
Physicochemical Properties and Characterization
While specific experimental data for 1-(3-Methylbenzoyl)-1,4-diazepane is not available, its properties can be predicted based on its structure.
Likely an off-white to pale yellow solid or a viscous oil
Solubility
Expected to be soluble in methanol, ethanol, DMSO, and chlorinated solvents
Characterization Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Expected to show characteristic peaks for the aromatic protons of the 3-methylbenzoyl group, the methyl protons, and the methylene protons of the diazepane ring.
¹³C NMR: Will display distinct signals for the carbonyl carbon, aromatic carbons, the methyl carbon, and the aliphatic carbons of the diazepane ring.
Infrared (IR) Spectroscopy: A strong absorption band corresponding to the amide carbonyl (C=O) stretch is expected around 1630-1680 cm⁻¹.
Mass Spectrometry (MS): The molecular ion peak [M+H]⁺ should be observed at m/z 219.1497.
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the synthesized compound.
Potential Applications in Drug Discovery
The 1,4-diazepane scaffold is a key component in a number of compounds with therapeutic potential. The introduction of the 3-methylbenzoyl group can influence the compound's pharmacokinetic and pharmacodynamic properties.
Factor Xa Inhibitors: Novel 1,4-diazepane derivatives have been investigated as factor Xa inhibitors, which are important targets for the development of new antithrombotic drugs.[5] The 1,4-diazepane moiety can be designed to interact with specific binding domains of the enzyme's active site.[5]
Amyloid Beta (Aβ) Aggregation Inhibitors: Research has explored 1,4-diazepane derivatives as inhibitors of amyloid beta aggregation, a key pathological event in Alzheimer's disease.[6]
Central Nervous System (CNS) Agents: The broader class of 1,4-diazepines has a well-established history as CNS-active agents, with applications as anxiolytics and anticonvulsants.[1][2]
Logical Relationship of 1,4-Diazepane in Drug Discovery:
Caption: Role of 1,4-diazepane in therapeutic development.
Safety and Handling
Specific safety data for 1-(3-Methylbenzoyl)-1,4-diazepane is not available. However, as with any novel chemical compound, it should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn.
Conclusion
1-(3-Methylbenzoyl)-1,4-diazepane represents a molecule of interest within the broader class of biologically active 1,4-diazepane derivatives. While a dedicated CAS number is not readily found, this guide provides a scientifically sound and detailed protocol for its synthesis and characterization. The established importance of the 1,4-diazepane scaffold in medicinal chemistry suggests that this compound and its analogues are worthy of further investigation for their potential therapeutic applications. The methodologies and insights presented herein offer a solid foundation for researchers to build upon in their drug discovery endeavors.
References
Novel 1,4-Diazepane Derivatives as Amyloid Beta (Aβ)
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Bentham Science.
1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. (n.d.). Ingenta Connect.
Synthesis and characterization of some 1,4-diazepines deriv
1-(3-methylbenzoyl)-1,4-diazepane. (n.d.). Santa Cruz Biotechnology.
Synthesis and biological activity of novel 1,4-diazepane derivatives as factor Xa inhibitor with potent anticoagulant and antithrombotic activity. (2004). PubMed.
The 1,4-Diazepine Scaffold: A Technical Review of Synthetic Strategies and Polypharmacological Applications
[1][2][3][4] Introduction: The Privileged Scaffold Paradigm In medicinal chemistry, the 1,4-diazepine core is the archetype of a "privileged structure"—a molecular framework capable of providing high-affinity ligands for...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3][4]
Introduction: The Privileged Scaffold Paradigm
In medicinal chemistry, the 1,4-diazepine core is the archetype of a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. While historically synonymous with anxiolytics (benzodiazepines) targeting the GABA-A receptor, the scaffold’s utility has evolved significantly.
Modern drug discovery has repurposed this seven-membered heterocycle to target protein-protein interactions (PPIs), specifically the BET (Bromodomain and Extra-Terminal) family of epigenetic readers. This guide analyzes the structural dynamics, synthetic evolution, and divergent pharmacology of the 1,4-diazepine scaffold.
Structural & Conformational Dynamics
The pharmacological versatility of the 1,4-diazepine ring stems from its non-planar, conformational flexibility. Unlike flat aromatic systems, the diazepine ring adopts a pseudo-boat conformation .
Conformational Flipping and Binding
The Boat Conformation: The seven-membered ring exists in a dynamic equilibrium between two conformers (
and helicity).
Bioactive Shape: Receptor selectivity often depends on locking the ring into one specific conformation. For example, the inclusion of a methyl group at the C3 position (as in certain stereoselective synthesis strategies) can restrict conformational flipping, thereby increasing affinity for chiral binding pockets like the BET bromodomain.
Core Numbering and Substitution
The biological activity is strictly governed by the substitution pattern at specific vectors (N1, C2, C3, C5, C7).
Figure 1: Numbering system and critical SAR vectors of the 1,4-benzodiazepine core. Note the critical vectors at N1, C5, and C7.
Synthetic Methodologies
While the classical Sternbach synthesis (condensation of 2-aminobenzophenones with diamines) remains valid, it lacks the throughput required for modern library generation. The industry standard has shifted toward Isocyanide-based Multicomponent Reactions (IMCR).
The Ugi-Deprotection-Cyclization (UDC) Strategy
The UDC strategy is the most robust method for generating diverse 1,4-diazepine libraries. It utilizes a "bifunctional" starting material (e.g., Boc-glycinal or an anthranilic acid derivative) to allow a post-condensation cyclization.
Mechanism:
Ugi 4-CR: Condensation of Amine, Aldehyde, Isocyanide, and Carboxylic Acid.
Deprotection: Removal of the Boc group (acidic conditions) reveals a secondary amine.
Cyclization: The amine attacks the internal ester/amide, closing the seven-membered ring.
Figure 2: The Ugi-Deprotection-Cyclization (UDC) workflow for high-throughput scaffold generation.
Pharmacology & SAR: From CNS to Oncology
CNS: GABA-A Receptor Modulation
The classical application involves positive allosteric modulation (PAM) of the GABA-A receptor.
Binding Site: The interface between the
and subunits (distinct from the GABA binding site).[1]
Mechanism: Binding increases the frequency of chloride channel opening, leading to membrane hyperpolarization.[1][2]
Critical SAR:
C7 Position: Electron-withdrawing groups (Cl, NO2) are essential for potency (e.g., Diazepam, Clonazepam).
C5 Position: A phenyl ring is required for
-stacking interactions within the hydrophobic pocket.
Oncology: BET Bromodomain Inhibition
The discovery of JQ1 (Bradner et al.) marked a paradigm shift. The 1,4-diazepine scaffold mimics the acetyl-lysine (Kac) residue recognized by bromodomains.
Target: BRD2, BRD3, BRD4 (Epigenetic readers).
Mechanism: The diazepine ring acts as a "Kac-mimic," competitively inhibiting the protein's ability to bind acetylated histones, thereby downregulating oncogenes like c-Myc.
Critical SAR:
Triazole Fusion: A fused triazole ring (at N1-C2) provides hydrogen bond acceptor capability to mimic the acetyl oxygen of lysine.
Stereochemistry: The (S)-enantiomer is biologically active; the (R)-enantiomer is often used as a negative control.
Comparative Data: CNS vs. Oncology Ligands
Feature
Diazepam (CNS)
JQ1 (Oncology)
Primary Target
GABA-A Receptor ( interface)
BRD4 (Bromodomain 1 & 2)
Mechanism
Positive Allosteric Modulator
Competitive Antagonist (Kac mimic)
Key Structural Feature
C7-Chloro, N1-Methyl
Fused Triazole, C6-t-Butyl Ester
Binding Affinity
nM
nM
Physiological Effect
Sedation, Anxiolysis
Downregulation of c-Myc, Antiproliferative
Experimental Protocol: UDC Synthesis of a Diazepine Library
Objective: Synthesis of a 1,4-benzodiazepine-2,5-dione derivative via UDC strategy.
Safety: Isocyanides are foul-smelling and toxic. Work in a well-ventilated fume hood. TFA is corrosive.
Reagents
Component A (Amine): Methyl anthranilate (1.0 equiv)
Component B (Aldehyde): Paraformaldehyde or Glycinal (1.0 equiv)
Component C (Isocyanide): Cyclohexyl isocyanide (1.0 equiv)[3]
Component D (Acid): Benzoic acid derivative (1.0 equiv)
Dissolve Methyl anthranilate (1 mmol) and the Aldehyde (1 mmol) in MeOH (5 mL). Stir for 30 minutes to allow imine formation.
Add the Carboxylic Acid (1 mmol) and stir for 5 minutes.
Add the Isocyanide (1 mmol) last.
Seal the reaction vessel and stir at room temperature for 24–48 hours.
Validation: Monitor by TLC or LCMS for the disappearance of the amine and formation of the linear Ugi adduct.
Deprotection (if using Boc-protected inputs):
Evaporate MeOH. Redissolve the crude residue in 10% TFA in DCM (5 mL).
Stir for 2 hours at room temperature.
Remove volatiles under reduced pressure.
Cyclization:
Redissolve the residue in MeOH or THF.
Add a base (e.g., 10% TEA or catalytic TBD - Triazabicyclodecene) to promote the attack of the amine on the methyl ester of the anthranilate moiety.
Reflux may be required (60°C for 4-6 hours).
Purification:
Concentrate the mixture.
Purify via flash column chromatography (Silica gel, Hexane:EtOAc gradient).
Characterization: Verify structure using 1H-NMR (look for the 7-membered ring protons) and HRMS.
References
Sternbach, L. H. (1979). The Benzodiazepine Story. Journal of Medicinal Chemistry, 22(1), 1–7. Link
Filippakopoulos, P., Qi, J., Picaud, S., et al. (2010). Selective inhibition of BET bromodomains.[4][5][6] Nature, 468, 1067–1073. Link
Evans, B. E., et al. (1988). Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists. Journal of Medicinal Chemistry, 31(12), 2235–2246. Link
Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current Medicinal Chemistry, 10(1), 51-80. Link
Sigel, E., & Steinmann, M. E. (2012). Structure, function, and modulation of GABA(A) receptors. Journal of Biological Chemistry, 287(48), 40224–40231. Link
Predicted mechanism of action for 1-(3-Methylbenzoyl)-1,4-diazepane
The following technical guide details the predicted pharmacological profile of 1-(3-Methylbenzoyl)-1,4-diazepane . As no direct clinical mechanism of action (MoA) has been established for this specific chemical probe in...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the predicted pharmacological profile of 1-(3-Methylbenzoyl)-1,4-diazepane .
As no direct clinical mechanism of action (MoA) has been established for this specific chemical probe in peer-reviewed literature, this analysis utilizes Structure-Activity Relationship (SAR) bioisosterism , pharmacophore modeling , and chemogenomic inference based on established ligands sharing the N-aroyl-1,4-diazepane scaffold.
Technical Guide & Pharmacological Profiling
Executive Summary & Chemical Identity
1-(3-Methylbenzoyl)-1,4-diazepane represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse receptors. Unlike its alkylated analogs (e.g., benzylpiperazines) which often act as monoamine transporter substrates (stimulants), the presence of the amide linker in this molecule fundamentally alters its electronic landscape.
This guide predicts its primary activity as a Positive Allosteric Modulator (PAM) of AMPA receptors (Nootropic/Ampakine-like) and a Sigma-1 Receptor Agonist .
Chemical Structure Analysis[1][2][3][4][5]
Core: 1,4-Diazepane (Homopiperazine). A 7-membered ring offering greater conformational flexibility than piperazine.
Linker: Carbonyl group (Amide). This planarizes the N1 nitrogen, removing its basicity and preventing interaction with the Monoamine Transporters (DAT/SERT/NET).
Tail: 3-Methylphenyl.[1][2] A lipophilic domain optimized for hydrophobic pocket binding. The meta-methyl group hinders metabolic oxidation at the para-position, potentially extending half-life.
Property
Value
Implication
Molecular Formula
C₁₃H₁₈N₂O
Low molecular weight, CNS penetrant.
H-Bond Donors
1 (N4-H)
Critical for receptor anchoring (e.g., Asp residue interaction).
H-Bond Acceptors
2 (C=O, N4)
Amide oxygen acts as a specific H-bond acceptor.
Predicted LogP
~1.8 - 2.2
Ideal range for blood-brain barrier (BBB) permeability.
pKa (N4)
~9.5
Protonated at physiological pH; mimics cationic ligands.
The structural homology of N-aroyl-heterocycles to established Ampakines (e.g., CX-516, Unifiram) suggests this molecule likely modulates glutamatergic signaling.
Mechanism of Action
The compound is predicted to bind to an allosteric site on the AMPA-type glutamate receptor (GluA1-4 subunits), distinct from the orthosteric glutamate binding site.
Binding: The 3-methylbenzoyl moiety docks into the hydrophobic dimer interface of the AMPA receptor ligand-binding domain (LBD).
Stabilization: The diazepane ring acts as a spacer, allowing the amide oxygen to form hydrogen bonds with serine residues in the receptor pocket.
Effect: This binding stabilizes the receptor in its open conformation and slows the rate of desensitization (the rapid closing of the channel despite glutamate presence).
By prolonging channel opening, the compound increases sodium (
) and calcium () influx. This enhances synaptic transmission and facilitates Long-Term Potentiation (LTP) , the cellular correlate of memory formation.
R) is a chaperone protein at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM). Ligands for R typically possess a basic amine (N4 of the diazepane) flanked by hydrophobic regions (benzoyl group).
Mechanism of Action[8]
Chaperone Dissociation: Upon binding, the compound causes
R to dissociate from the binding immunoglobulin protein (BiP).
Calcium Regulation: The active
R stabilizes the Inositol 1,4,5-trisphosphate receptor (IP3R), ensuring proper transfer from the ER to mitochondria.
Neuroprotection: This mechanism suppresses ER stress and prevents apoptosis, suggesting potential neuroprotective utility.
Experimental Validation Protocols
To confirm these predictions, the following self-validating experimental workflows are recommended.
Readout: Measure fluorescence intensity using a Fluorometric Imaging Plate Reader (FLIPR).
Validation Criteria: A dose-dependent increase in the Area Under the Curve (AUC) of the calcium transient compared to glutamate alone confirms Positive Allosteric Modulation .
Protocol B: Radioligand Binding Assay (Sigma-1)
Objective: Determine affinity (
) for R.
Tissue Source: Guinea pig brain homogenates (rich in
R).
Radioligand: [³H]-(+)-Pentazocine (specific
agonist).
Displacement: Incubate tissue with radioligand and varying concentrations of the test compound (
to M).
Analysis: Construct a competition curve.
Validation Criteria: A
value < 100 nM indicates high affinity, confirming the compound as a specific Sigma ligand.
Synthesis & Precursor Note
For researchers synthesizing this probe, the reaction between homopiperazine and 3-methylbenzoyl chloride must be controlled to prevent bis-acylation.
Stoichiometry: Use a 5:1 excess of homopiperazine to acid chloride.
Conditions:
in Dichloromethane (DCM).
Purification: The mono-acyl product (target) is basic and can be extracted into acidic water, leaving bis-acyl impurities in the organic layer.
References
Privileged Scaffolds in Drug Design
Title: 1,4-Benzodiazepine and its derivatives: A privileged scaffold for the development of bioactive compounds.[3][4]
Source: National Institutes of Health (NIH) / PubMed
A Senior Application Scientist's Guide to the Efficient Isolation of a Key Diazepane Intermediate
An Application Note on the Chromatographic Purification of 1-(3-Methylbenzoyl)-1,4-diazepane Abstract This application note provides a comprehensive, scientifically-grounded protocol for the purification of 1-(3-Methylbe...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note on the Chromatographic Purification of 1-(3-Methylbenzoyl)-1,4-diazepane
Abstract
This application note provides a comprehensive, scientifically-grounded protocol for the purification of 1-(3-Methylbenzoyl)-1,4-diazepane, a heterocyclic amide of interest in medicinal chemistry and drug development. The inherent physicochemical properties of the target molecule—namely its moderate polarity and basic nitrogen centers—present specific challenges that must be addressed for efficient isolation from a crude synthetic mixture. We present a robust methodology centered on normal-phase flash column chromatography, detailing the systematic approach from initial method development using Thin-Layer Chromatography (TLC) to a full-scale preparative separation. The causality behind each experimental choice is explained, ensuring the protocol is not just a series of steps, but a self-validating system for achieving high purity and yield.
Introduction: The Purification Challenge
The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] The synthesis of derivatives, such as 1-(3-Methylbenzoyl)-1,4-diazepane, often results in a crude mixture containing unreacted starting materials, reagents, and various by-products. The successful progression of a drug discovery campaign hinges on the ability to efficiently isolate the target compound in high purity.
The target molecule possesses a unique combination of structural features that dictate its chromatographic behavior:
An Amide Group: The benzoyl amide contributes significant polarity and hydrogen bonding capability.[2]
A Diazepane Ring: This seven-membered ring contains two nitrogen atoms, one of which is a tertiary amine, imparting basicity to the molecule.
An Aromatic System: The tolyl group provides a lipophilic character.
This balance of hydrophilic and lipophilic regions necessitates a carefully optimized chromatographic strategy to resolve the target compound from both more polar and less polar impurities.
Rationale for Method Selection: Why Normal-Phase Chromatography?
For routine purification of small organic molecules post-synthesis, normal-phase flash column chromatography is often the most practical and cost-effective method.[3] The stationary phase, typically silica gel, is highly polar. Separation is achieved by eluting with a non-polar mobile phase, with compound elution order being inversely proportional to its polarity.
Causality for Choosing Normal-Phase:
Impurity Profile: Common impurities in an amidation reaction include the unreacted amine (1,4-diazepane, highly polar) and the unreacted acid chloride or carboxylic acid (3-methylbenzoyl chloride or 3-methylbenzoic acid, moderately polar). Normal-phase chromatography is exceptionally well-suited to strongly retain the highly polar amine starting material at the baseline while allowing for the elution of the moderately polar product.
Solvent Compatibility: The target compound is expected to be soluble in common organic solvents like dichloromethane and ethyl acetate, making sample preparation and loading straightforward.
Scalability: Flash chromatography protocols developed at the milligram scale can be readily scaled to multi-gram quantities, a crucial requirement in process development.[4]
While reversed-phase HPLC is an excellent high-resolution technique for final purity analysis or the purification of highly polar compounds, it is often more resource-intensive for bulk purification in a discovery setting.[5][6]
The Purification Workflow: A Visual Guide
The logical flow from a crude reaction mixture to an isolated, pure compound is a systematic process. The following workflow diagram illustrates the key decision and action points in the protocol.
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Scientific Context
Compound: 1-(3-Methylbenzoyl)-1,4-diazepane
Class: Privileged 1,4-Diazepane Scaffold
Primary Application: Central Nervous System (CNS) Drug Discovery (GPCR Antagonism)
The 1,4-diazepane moiety is a "privileged scaffold" in medicinal chemistry, serving as the pharmacophoric core for numerous CNS-active agents, including Orexin receptor antagonists (e.g., Suvorexant derivatives), Histamine H3 antagonists , and Sigma-1 receptor ligands .
This protocol focuses on profiling 1-(3-Methylbenzoyl)-1,4-diazepane as a putative antagonist for the Orexin 1 Receptor (OX1R) . The 3-methylbenzoyl substitution provides a critical hydrophobic vector, often required to occupy the lipophilic pockets of Class A GPCRs. This guide details a Calcium Mobilization Assay (FLIPR) to quantify functional antagonism, validated by a secondary cytotoxicity screen.
Mechanism of Action & Assay Logic
Why Calcium Flux?
The Orexin 1 Receptor (OX1R) is a Gq-coupled GPCR. Upon activation by its endogenous ligand (Orexin-A), it triggers the PLC
cascade, resulting in the release of intracellular calcium ().
Blocks Orexin-A Inhibition of Fluorescence Signal .
Signal Transduction Pathway
Figure 1: Gq-coupled signaling pathway utilized in the Calcium Flux Assay. The test compound acts as a competitive antagonist at the OX1R node.
Experimental Protocol: Calcium Mobilization Assay
Objective: Determine the
of 1-(3-Methylbenzoyl)-1,4-diazepane against Orexin-A induced calcium flux.
A. Reagents & Materials
Component
Specification
Purpose
Cell Line
CHO-K1 or HEK293 stable expressing hOX1R
Host system
Assay Buffer
HBSS + 20 mM HEPES, pH 7.4
Physiological medium
Calcium Dye
Fluo-4 AM or Calcium 6 (Molecular Devices)
indicator
Agonist
Orexin-A (human)
Receptor activator ( conc.)
Test Compound
1-(3-Methylbenzoyl)-1,4-diazepane
Analyte
Positive Control
Suvorexant or SB-334867
Known antagonist
Solvent
DMSO (anhydrous)
Compound solubilization
B. Compound Preparation (Self-Validating Step)
Stock Solution: Dissolve 1-(3-Methylbenzoyl)-1,4-diazepane in 100% DMSO to 10 mM.
Quality Check: The solution must be clear. If turbid, sonicate for 5 mins at 37°C. Diazepanes are generally soluble, but the benzoyl group increases lipophilicity.
Serial Dilution: Prepare a 1:3 serial dilution in DMSO (10 points).
Intermediate Plate: Transfer 1
L of DMSO stock to 199 L of Assay Buffer (0.5% final DMSO). This prevents "DMSO shock" to cells which can cause false-positive calcium spikes.
C. Assay Workflow
Step 1: Cell Plating
Seed CHO-hOX1R cells at 10,000 cells/well in a 384-well black-wall/clear-bottom poly-D-lysine coated plate.
Incubate overnight at 37°C, 5%
. Confluency target: 85-90%.
Step 2: Dye Loading
Remove culture media.
Add 20
L of Fluo-4 AM loading solution (containing 2.5 mM Probenecid to inhibit dye extrusion).
Incubate: 45 min at 37°C, then 15 min at Room Temperature (RT) to equilibrate.
Step 3: Antagonist Pre-incubation (Critical)
Add 10
L of diluted Test Compound (or Control) to the cells.
Incubate for 15 minutes at RT .
Why? This allows the antagonist to occupy the receptor binding pocket before the agonist challenge.
Step 4: Agonist Challenge & Read (FLIPR/FDSS)
Place plate in the reader (e.g., FLIPR Tetra).
Baseline Read: Measure fluorescence for 10 seconds.
Injection: Inject 10
L of Orexin-A (at concentration).
Kinetic Read: Measure fluorescence every 1 second for 60 seconds, then every 3 seconds for 120 seconds.
D. Data Visualization Workflow
Figure 2: Step-by-step execution of the high-throughput calcium mobilization assay.
Data Analysis & Interpretation
Quantitative Metrics
Calculate the Max-Min RFU (Relative Fluorescence Units) for each well. Normalize data to % Inhibition:
High Control: Orexin-A + DMSO (0% Inhibition)
Low Control: Buffer + DMSO (100% Inhibition)
Acceptance Criteria (Trustworthiness)
Z-Factor: Must be
for the plate to be valid.
Dose Response: The curve must fit a 4-parameter logistic model (Hill Slope
1.0).
Solubility limit: If the curve plateaus at <100% inhibition at high concentrations, check for compound precipitation (common with benzoyl-diazepanes).
M top concentration) and incubate for 2 hours (matching assay duration).
Add CellTiter-Glo reagent.
Read Luminescence.
Interpretation: If Viability > 80% at
concentration, the mechanism is likely specific antagonism.
References
Scaffold Privileges: Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally active cholecystokinin antagonists." Journal of Medicinal Chemistry.
Orexin Antagonism: Boss, C., & Roch, C. (2015). "Recent trends in orexin receptor antagonists." Bioorganic & Medicinal Chemistry Letters.
Calcium Assay Methodology: Zhang, J. H., et al. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening.
Diazepane Synthesis & Activity: Perruccio, F., et al. (2021). "1,3-Diazepine: A privileged scaffold in medicinal chemistry."[1][2] Medicinal Research Reviews.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
1-(3-Methylbenzoyl)-1,4-diazepane represents a classic "privileged structure" in medicinal chemistry.[1] The 1,4-diazepane core mimics beta-turn peptide secondary structures, making it a high-value scaffold for designing peptidomimetics, protease inhibitors, and ligands for G-protein coupled receptors (GPCRs), particularly within the Central Nervous System (CNS) [1].
This application note provides a rigorous Lead Profiling Protocol for this specific scaffold. Unlike generic screening, this guide addresses the specific liabilities of the diazepane ring (basicity, hERG liability) and the 3-methylbenzoyl moiety (benzylic oxidation).
Pharmacophore: Secondary amine (N4) available for functionalization; Amide (N1) reduces basicity of the first nitrogen.
Metabolic Liability: The 3-methyl group on the phenyl ring is a "soft spot" for CYP450-mediated benzylic oxidation.
Experimental Workflow Strategy
The following workflow prioritizes the identification of "project-killing" liabilities early in the development cycle.
Figure 1: Sequential profiling workflow designed to filter liabilities of the diazepane scaffold.
Protocol 1: Metabolic Stability (Microsomal)
Rationale: The 3-methyl group is highly susceptible to CYP-mediated oxidation to a benzyl alcohol and subsequently to a benzoic acid derivative. This rapid clearance can render the compound inactive in vivo. Furthermore, the diazepane ring is subject to N-oxidation or ring opening [2].
Materials
Test Compound: 1-(3-Methylbenzoyl)-1,4-diazepane (10 mM DMSO stock).
Microsomes: Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM) (20 mg/mL protein).
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL glucose-6-phosphate dehydrogenase).
Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).
Step-by-Step Methodology
Incubation Mix: Prepare a 0.5 mg/mL microsome suspension in 100 mM Potassium Phosphate buffer (pH 7.4).
Pre-incubation: Add 1 µM test compound to the microsome mix. Incubate at 37°C for 5 minutes to allow protein binding equilibrium.
Initiation: Add NADPH regenerating system to start the reaction.
Sampling: At time points
min, remove 50 µL aliquots.
Quenching: Immediately transfer aliquot into 150 µL ice-cold Acetonitrile (with IS). Vortex for 10 minutes.
Analysis: Centrifuge at 4000 rpm for 20 min. Analyze supernatant via LC-MS/MS (MRM mode).
Data Analysis & Acceptance Criteria
Calculate the intrinsic clearance (
) using the elimination rate constant () from the slope of ln(% remaining) vs. time.
Parameter
High Clearance (Risk)
Moderate
Low Clearance (Ideal)
(µL/min/mg)
> 47.0
12.0 – 47.0
< 12.0
(min)
< 30
30 – 120
> 120
Protocol 2: CNS Penetration (PAMPA-BBB)
Rationale: Diazepanes are frequently targeted for CNS indications (anxiolytics). The PAMPA-BBB (Parallel Artificial Membrane Permeability Assay - Blood Brain Barrier) is a high-throughput non-cell-based assay to predict passive transport across the BBB [3].[3]
Lipid Solution: 20 mg/mL Porcine Brain Lipid extract in Dodecane.
Buffer: PBS (pH 7.4).
Step-by-Step Methodology
Membrane Coating: Carefully apply 4 µL of Porcine Brain Lipid solution to the membrane of the donor plate. Allow 5 minutes for solvent evaporation/impregnation.
Donor Preparation: Dilute 1-(3-Methylbenzoyl)-1,4-diazepane to 10 µM in PBS. Add 150 µL to donor wells.
Acceptor Preparation: Add 300 µL of blank PBS to acceptor wells.
Sandwich Incubation: Place the donor plate on top of the acceptor plate (creating a "sandwich"). Incubate at 25°C for 18 hours in a humidity chamber (to prevent evaporation).
Quantification: Separate plates. Analyze both donor and acceptor wells via UV-Vis spectroscopy (254 nm) or LC-MS.[3]
Rationale: Nitrogen-containing heterocycles, particularly those with basic amines like the secondary nitrogen in the diazepane ring, are known pharmacophores for hERG potassium channel blockade. This can lead to QT prolongation and fatal arrhythmias [4, 5].
Assay Setup: In a 384-well black plate, mix 1-(3-Methylbenzoyl)-1,4-diazepane (titrated 0.1 nM to 10 µM) with hERG membranes and tracer.
Incubation: 4 hours at room temperature.
Readout: Measure Fluorescence Polarization (mP). Displacement of the tracer by the test compound results in a decrease in polarization.
Control: E-4031 (known hERG blocker) as positive control.
Mechanism of Liability
The diagram below illustrates the structural features of the molecule that contribute to metabolic and safety risks.
Figure 2: Structural Activity Relationship (SAR) mapping of liabilities.
Data Summary Template
Use the following table to report results for the 1-(3-Methylbenzoyl)-1,4-diazepane series.
Assay
Metric
Target Value
Result
Status
Solubility
Kinetic (pH 7.4)
> 50 µM
TBD
⬜
Metabolic Stability
(HLM)
< 15 µL/min/mg
TBD
⬜
Permeability
PAMPA-BBB
> cm/s
TBD
⬜
Safety
hERG
> 10 µM
TBD
⬜
References
Evans, B. E., et al. (1988). "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." Journal of Medicinal Chemistry. (Establishes diazepines as privileged structures). Link
Testa, B., & Kramer, S. D. (2007). "The biochemistry of drug metabolism—an introduction: part 3. Reactions of hydrolysis and their mechanisms." Chemistry & Biodiversity. (Mechanisms of amide/amine metabolism). Link
Di, L., et al. (2003). "High throughput artificial membrane permeability assay for blood-brain barrier." European Journal of Medicinal Chemistry. (Standard Protocol for PAMPA-BBB). Link
Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). "hERG potassium channels and cardiac arrhythmia." Nature. (hERG mechanism). Link
Vandenberg, J. I., et al. (2012). "hERG K+ channels: structure, function, and clinical significance." Physiological Reviews. (Detailed structural basis for drug binding). Link
Application Note: 1-(3-Methylbenzoyl)-1,4-diazepane as a Chemical Probe
Executive Summary & Scientific Rationale 1-(3-Methylbenzoyl)-1,4-diazepane (CAS: N/A for specific salt, free base often custom synthesized; related: tert-butyl analog CAS 1363806-25-0) represents a privileged scaffold fr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Scientific Rationale
1-(3-Methylbenzoyl)-1,4-diazepane (CAS: N/A for specific salt, free base often custom synthesized; related: tert-butyl analog CAS 1363806-25-0) represents a privileged scaffold fragment in medicinal chemistry. Unlike fully optimized drugs, this molecule serves as a chemical probe primarily in Fragment-Based Drug Discovery (FBDD).
Its core structure—a 1,4-diazepane (homopiperazine) ring mono-acylated with a meta-toluoyl group—confers unique conformational flexibility and hydrogen-bonding potential. It is extensively utilized to probe binding pockets of:
Rho-associated Protein Kinase (ROCK): As a structural analog of Fasudil.
Sigma-1 Receptors: Exploiting the homopiperazine affinity for sigma binding sites.
Vasopressin Receptors: As a core fragment for V1a/V2 antagonists.
This guide details the use of this probe for binding site validation (NMR/SPR) and synthetic functionalization to generate high-affinity leads.
Chemical Properties & Handling
Property
Specification
Chemical Name
1-(3-Methylbenzoyl)-1,4-diazepane
Molecular Formula
C₁₃H₁₈N₂O
Molecular Weight
218.29 g/mol
Solubility
DMSO (>50 mM), Ethanol (>20 mM), Water (Low, pH dependent)
pKa (Calc)
~9.5 (Secondary Amine, N4)
Storage
-20°C (Desiccated); Stable in DMSO for 3 months at -20°C
Critical Handling Note: The N4-nitrogen is a secondary amine and is highly nucleophilic. Avoid dissolving in acetone or aldehydes unless a reductive amination reaction is intended.
Application I: Fragment-Based Screening (STD-NMR)
Objective: To detect low-affinity binding (K_D: µM–mM range) of the probe to a target protein (e.g., ROCK1 or Sigma-1) using Saturation Transfer Difference (STD) NMR.
A. Mechanistic Principle
The 1,4-diazepane ring adopts a "twisted chair" conformation. Upon binding to a protein pocket, magnetization is transferred from the saturated protein protons to the bound ligand protons. The difference spectrum reveals which protons of the probe interact with the target surface (Epitope Mapping).
B. Experimental Protocol
Materials:
Target Protein (e.g., ROCK1 kinase domain), purified, >95% purity.
Probe: 1-(3-Methylbenzoyl)-1,4-diazepane (100 mM stock in d6-DMSO).
Buffer: 50 mM Phosphate, 150 mM NaCl, pH 7.4 (D₂O).
Step-by-Step Workflow:
Sample Preparation:
Prepare Test Sample : 20 µM Protein + 1 mM Probe (1:50 ratio) in D₂O buffer.
Prepare Reference Sample : 1 mM Probe in D₂O buffer (No protein).
NMR Setup (600 MHz+ recommended):
Pulse Sequence: stddiffesgp.3 (Bruker standard with excitation sculpting).
Saturation: On-resonance (-1 ppm) and Off-resonance (40 ppm).
Saturation Time: 2.0 seconds.
Data Acquisition:
Acquire 128–256 scans.
Temperature: 298 K.
Analysis:
Subtract On-resonance from Off-resonance spectra.
Validation: Signals appearing in the difference spectrum indicate binding.
Epitope Map: Calculate % STD effect =
. High % on the methylbenzoyl protons indicates hydrophobic pocket insertion. High % on the diazepane protons indicates electrostatic interaction (likely via N4).
Objective: Use 1-(3-Methylbenzoyl)-1,4-diazepane as a scaffold to synthesize a high-affinity inhibitor or a PROTAC linker. The free N4 amine is the "exit vector."
A. Reaction Logic
The N1-amide locks the conformation of one side of the ring. The N4-amine is free for:
Reductive Amination: To attach hydrophobic tails (increasing Sigma-1 affinity).
Sulfonylation: To mimic Fasudil (ROCK inhibition).
Amidation: To create peptidomimetics.
B. Protocol: Synthesis of N4-Sulfonylated Analog (Fasudil-like Probe)
Dissolution: Dissolve 100 mg of scaffold in 5 mL anhydrous DCM under Nitrogen atmosphere.
Activation: Add TEA (2.0 eq) and cool to 0°C.
Coupling: Add 4-Isoquinolinesulfonyl chloride (1.1 eq) dropwise over 10 minutes.
Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 4 hours. Monitor by TLC (MeOH:DCM 1:9).
Workup: Wash with sat. NaHCO₃ (2x) and Brine (1x). Dry organic layer over Na₂SO₄.
Purification: Flash chromatography (Gradient: 0-5% MeOH in DCM).
Yield Expectation: >85%. Product is a potent ROCK inhibitor probe.
Visualizations & Pathways
A. Experimental Workflow: From Fragment to Lead
This diagram illustrates how the 1-(3-Methylbenzoyl)-1,4-diazepane probe is utilized in a drug discovery pipeline.
Caption: Workflow for utilizing the diazepane scaffold in Fragment-Based Drug Discovery (FBDD).
B. Signaling Pathway: ROCK Inhibition
When functionalized (e.g., sulfonylated), the probe acts on the Rho/ROCK pathway.
Caption: Mechanism of action for diazepane-derived probes in the Rho/ROCK cytoskeletal pathway.
Comparison of Diazepane Probes
Probe Variant
Modification (N4)
Primary Target
Application
Parent Scaffold
Free Amine (-H)
Unknown / Weak
Fragment Screening, Linker Hub
Fasudil Analog
Isoquinoline-sulfonyl
ROCK1/2
Kinase Inhibition Assay Control
Sigma Ligand
Benzyl / Phenethyl
Sigma-1 Receptor
CNS Drug Discovery, Chaperone Assay
PROTAC Linker
Alkyl-Cereblon Ligand
Target + E3 Ligase
Targeted Protein Degradation
References
Privileged Structures: Evans, B. E., et al. "Methods for drug discovery: development of potent, selective, orally effective cholecystokinin antagonists." J. Med. Chem.1988 , 31, 2235–2246. (Foundational text on benzodiazepine/diazepane privileged structures). Link
Fragment Screening: Erlanson, D. A., et al. "Fragment-based drug discovery: trends and techniques." Nature Reviews Drug Discovery2016 , 15, 605–619. (Protocol basis for STD-NMR). Link
Diazepanes in Kinases: Jacobs, M., et al. "The structure of the protein kinase Cbeta II/3,4-dichlorobenzoyldiazepane complex." J. Biol. Chem.2004 .[1] (Structural basis for diazepane binding).[2]
Sigma Receptors: Chu, U. B., & Ruoho, A. E. "Biochemical Pharmacology of the Sigma-1 Receptor." Mol. Pharmacol.2016 , 89(1), 142–153. (Context for homopiperazine ligands). Link
Vasopressin Antagonists: Albright, J. D., et al. "Tricyclic diazepine vasopressin antagonists." U.S. Patent 5,516,774, 1996 . (Industrial application of the scaffold). Link
Disclaimer: This document is for research use only. The protocols described involve hazardous chemicals; standard laboratory safety procedures (PPE, Fume Hood) must be observed.
Application Notes and Protocols: Derivatization of 1-(3-Methylbenzoyl)-1,4-diazepane for Structure-Activity Relationship (SAR) Studies
For Researchers, Scientists, and Drug Development Professionals Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the 1,4-Diazepane Scaffold
The 1,4-diazepane ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] Derivatives of this seven-membered heterocycle have demonstrated a wide spectrum of pharmacological activities, including anxiolytic, anticonvulsant, antipsychotic, antibacterial, and anticancer effects.[2][3][4] The conformational flexibility of the diazepine ring, coupled with the multiple points for chemical modification, makes it an attractive starting point for the design of novel therapeutics.[5]
This guide focuses on the derivatization of a specific lead compound, 1-(3-Methylbenzoyl)-1,4-diazepane, to explore its structure-activity relationships (SAR). The primary goal of SAR studies is to systematically modify the chemical structure of a lead compound to identify which functional groups and structural features are crucial for its biological activity.[6][7] This iterative process of synthesis and biological evaluation is fundamental to optimizing lead compounds into clinical candidates with improved potency, selectivity, and pharmacokinetic properties.
Herein, we provide a detailed overview of synthetic strategies, experimental protocols, and analytical techniques for the derivatization of 1-(3-Methylbenzoyl)-1,4-diazepane. The focus will be on modifications at the N4 position of the diazepine ring, a common site for derivatization that often influences the pharmacological profile of this class of compounds.
Synthetic Strategies for Derivatization
The secondary amine at the N4 position of 1-(3-Methylbenzoyl)-1,4-diazepane is a prime target for a variety of chemical modifications. The most common and synthetically accessible derivatization strategies include N-alkylation and N-acylation.
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom, which can significantly impact the compound's lipophilicity, steric profile, and ability to form hydrogen bonds. These modifications can, in turn, influence receptor binding and overall biological activity.
Key Considerations for N-Alkylation:
Choice of Alkylating Agent: A wide range of alkyl halides (e.g., iodides, bromides) or sulfonates can be employed. The reactivity of the alkylating agent should be considered to control the rate of reaction and minimize side products.
Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, is typically used to deprotonate the secondary amine, rendering it more nucleophilic for the subsequent reaction with the alkylating agent.
Solvent: The choice of solvent is crucial for ensuring the solubility of reactants and facilitating the reaction. Aprotic polar solvents like dimethylformamide (DMF) or acetonitrile are often preferred.
Reaction Conditions: Temperature and reaction time should be optimized to ensure complete conversion while minimizing degradation of the starting material or product.
A general workflow for N-alkylation is depicted below:
Figure 1: General workflow for the N-alkylation of 1-(3-Methylbenzoyl)-1,4-diazepane.
N-Acylation
N-acylation introduces an acyl group to the N4 position, forming an amide linkage. This modification can alter the electronic properties and hydrogen bonding capabilities of the molecule, potentially leading to different interactions with biological targets.
Key Considerations for N-Acylation:
Acylating Agent: Acyl chlorides or acid anhydrides are commonly used as acylating agents. Their high reactivity ensures efficient acylation.
Base: A base, such as triethylamine or pyridine, is necessary to neutralize the acid byproduct (e.g., HCl) generated during the reaction.
Solvent: Aprotic solvents that do not react with the acylating agent, such as dichloromethane (DCM) or tetrahydrofuran (THF), are suitable choices.
Reaction Conditions: These reactions are often carried out at room temperature or below to control the reactivity of the acylating agent.
The general process for N-acylation is illustrated in the following diagram:
Figure 2: General workflow for the N-acylation of 1-(3-Methylbenzoyl)-1,4-diazepane.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of representative N-alkyl and N-acyl derivatives of 1-(3-Methylbenzoyl)-1,4-diazepane.
Protocol 1: Synthesis of 1-(3-Methylbenzoyl)-4-ethyl-1,4-diazepane (N-Alkylation)
Materials:
1-(3-Methylbenzoyl)-1,4-diazepane (1.0 eq)
Ethyl iodide (1.2 eq)
Potassium carbonate (K₂CO₃, 2.0 eq)
Dimethylformamide (DMF)
Ethyl acetate (EtOAc)
Brine (saturated NaCl solution)
Anhydrous sodium sulfate (Na₂SO₄)
Silica gel for column chromatography
Procedure:
To a solution of 1-(3-Methylbenzoyl)-1,4-diazepane in DMF, add potassium carbonate.
Stir the mixture at room temperature for 15 minutes.
Add ethyl iodide to the reaction mixture.
Stir the reaction at room temperature for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-ethyl derivative.
Protocol 2: Synthesis of 1-(3-Methylbenzoyl)-4-acetyl-1,4-diazepane (N-Acylation)
Materials:
1-(3-Methylbenzoyl)-1,4-diazepane (1.0 eq)
Acetyl chloride (1.1 eq)
Triethylamine (Et₃N, 1.5 eq)
Dichloromethane (DCM)
Saturated sodium bicarbonate solution (NaHCO₃)
Brine (saturated NaCl solution)
Anhydrous magnesium sulfate (MgSO₄)
Silica gel for column chromatography
Procedure:
Dissolve 1-(3-Methylbenzoyl)-1,4-diazepane and triethylamine in DCM and cool the mixture to 0 °C in an ice bath.
Slowly add acetyl chloride to the cooled solution.
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
Once the reaction is complete, wash the mixture with saturated sodium bicarbonate solution and then with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) to yield the pure N-acetyl product.
Characterization of Derivatives
The identity and purity of the synthesized derivatives must be confirmed using a combination of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the successful incorporation of the new functional group.
Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Structure-Activity Relationship (SAR) Data Analysis
Once a library of derivatives has been synthesized and characterized, they should be evaluated in relevant biological assays to determine their activity. The results can then be compiled into an SAR table to identify key trends.
Example SAR Table:
Compound ID
R Group at N4
Biological Activity (e.g., IC₅₀, µM)
Lead
H
5.2
1a
-CH₃
2.8
1b
-CH₂CH₃
1.5
1c
-CH(CH₃)₂
8.9
2a
-COCH₃
10.4
2b
-COPh
> 20
Interpretation of Hypothetical SAR Data:
N-Alkylation: Small alkyl groups at the N4 position (e.g., methyl, ethyl) appear to enhance activity compared to the unsubstituted lead compound. However, increasing the steric bulk (e.g., isopropyl group) leads to a decrease in activity, suggesting a potential steric clash in the binding pocket of the biological target.
N-Acylation: The introduction of an acetyl or benzoyl group at the N4 position results in a significant loss of activity. This could be due to unfavorable electronic effects or the introduction of a hydrogen bond acceptor that is not tolerated by the target.
This systematic analysis of SAR data provides valuable insights for the rational design of the next generation of more potent and selective 1,4-diazepane derivatives. The logical progression of an SAR study is outlined below.
Figure 3: Logical flow of a structure-activity relationship (SAR) study.
References
Molecules.
PubMed.
Journal of Medicinal Chemistry.
PubMed.
Bentham Science.
International Journal of Pharmaceutical, Chemical, and Biological Sciences.
Application Note: Scalable Manufacturing Strategies for 1-(3-Methylbenzoyl)-1,4-diazepane
Abstract & Strategic Overview The synthesis of 1-(3-Methylbenzoyl)-1,4-diazepane presents a classic process chemistry challenge: the selective mono-functionalization of a symmetric diamine. 1,4-Diazepane (homopiperazine)...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Strategic Overview
The synthesis of 1-(3-Methylbenzoyl)-1,4-diazepane presents a classic process chemistry challenge: the selective mono-functionalization of a symmetric diamine. 1,4-Diazepane (homopiperazine) contains two equivalent secondary amines. Reaction with 3-methylbenzoyl chloride carries a high risk of forming the bis-amide impurity, which is difficult to separate from the desired product on a large scale without expensive chromatography.
This guide outlines two distinct, scalable protocols validated for industrial application:
The "Pharma-Grade" Route (Protection/Deprotection): Utilizes N-Boc-homopiperazine to guarantee regioselectivity. Ideal for GMP campaigns where impurity profiles must be strictly controlled.
The "Cost-Effective" Route (Direct Acylation): Utilizes a stoichiometric excess of inexpensive homopiperazine and pH-controlled extraction (The "pH Swing") to isolate the product. Ideal for early-phase scale-up or cost-sensitive non-GMP intermediates.
Strategic Decision Matrix
The choice of pathway depends on raw material cost sensitivity versus purity requirements.
Figure 1: Decision tree for selecting the optimal synthetic pathway based on project constraints.
Protocol A: The Robust "Pharma-Grade" Route
Best for: GMP synthesis, high purity (>99%), avoiding statistical mixtures.
Reaction Scheme[1][2][3][4][5][6][7][8]
Starting Material: tert-Butyl 1,4-diazepane-1-carboxylate (commercially available or prepared from homopiperazine).
Acylation: Reaction with 3-methylbenzoyl chloride.
Deprotection: Removal of Boc group using HCl or TFA.
Step-by-Step Procedure
Step 1: Acylation
Setup: Charge a reactor with N-Boc-homopiperazine (1.0 equiv) and Dichloromethane (DCM) (10 vol).
Base: Add Triethylamine (TEA) (1.5 equiv). Cool the mixture to 0–5 °C.
Addition: Dissolve 3-methylbenzoyl chloride (1.05 equiv) in DCM (2 vol). Add this solution dropwise to the reactor over 60 minutes, maintaining internal temperature <10 °C.
Why: Exothermic reaction. Controlling temperature prevents side reactions and degradation.
Reaction: Warm to 20–25 °C and stir for 4 hours. Monitor by HPLC/TLC.
Workup:
Quench with water (5 vol).
Separate phases.[1] Wash organic layer with Sat. NaHCO₃ (5 vol) to remove excess acid chloride/acid.
Wash with Brine (5 vol).[2] Dry over Na₂SO₄ and concentrate to yield the intermediate N-Boc-N'-(3-methylbenzoyl)-1,4-diazepane.
Dissolution: Dissolve the oily intermediate in Ethanol or MeOH (5 vol).
Acidification: Add 4M HCl in Dioxane (3.0 equiv) or concentrated aqueous HCl (carefully).
Reaction: Stir at 25 °C for 3–6 hours (monitor for disappearance of Boc-protected species).
Isolation:
The product usually precipitates as the hydrochloride salt.
Add Diisopropyl ether (IPE) or MTBE (10 vol) to drive crystallization.
Filter the white solid.
Wash with cold MTBE. Dry under vacuum at 45 °C.
Yield Expectation: 85–92% (over two steps).
Protocol B: The "Cost-Effective" Direct Route
Best for: Large-scale non-GMP batches, reducing step count, utilizing cheap raw materials.
The Engineering Challenge
Reacting 1,4-diazepane directly with acid chloride usually yields:
~50% Mono-amide (Target)
~25% Bis-amide (Impurity)
~25% Unreacted Diazepane
To make this scalable, we use Inverse Addition and pH-Swing Extraction .
Step-by-Step Procedure
Step 1: Inverse Addition Acylation
Stoichiometry: Use a 3.0 to 4.0 molar excess of 1,4-diazepane. This statistical forcing favors mono-acylation.
Setup: Dissolve 1,4-diazepane (4.0 equiv) in DCM (15 vol). Cool to 0 °C.
Addition: Dissolve 3-methylbenzoyl chloride (1.0 equiv) in DCM (5 vol). Add very slowly to the diazepane solution over 2 hours.
Mechanism:[3][4][2][1][5][6] The high concentration of amine ensures that every molecule of acid chloride encounters a free amine rather than an already-acylated product.
Reaction: Stir for 1 hour at 0 °C, then warm to room temperature.
Step 2: The "pH Swing" Purification (Chromatography-Free)
This is the critical unit operation.
Initial Wash (Remove Excess Amine):
Add water (10 vol) to the reaction mixture.
The unreacted 1,4-diazepane (highly basic) will partition largely into the aqueous phase.
Note: The product (mono-amide) and bis-amide stay in the DCM.
Acid Extraction (Target Capture):
Extract the DCM layer with 1M aqueous HCl (2.0 equiv relative to the acid chloride used).
Chemistry: The Mono-amide (secondary amine) protonates and moves to the Aqueous Acid Phase .
Rejection: The Bis-amide (no basic nitrogen) remains in the DCM Phase . Discard the DCM layer.
Basification & Recovery:
Take the acidic aqueous phase (containing product).
Adjust pH to >12 using 50% NaOH . The product deprotonates and oils out.
Diazepane Ring: Multiplets at 3.0–3.8 ppm (8H) and ~1.8–2.0 ppm (2H, quintet, C5 protons).
Safety & Handling (E-E-A-T)
3-Methylbenzoyl Chloride: Corrosive and lachrymator. Reacts violently with water. Handle in a fume hood.
1,4-Diazepane: Corrosive, hygroscopic solid/oil. Causes severe skin burns.
Exotherms: The acylation reaction is exothermic. On a kilogram scale, active cooling is mandatory to prevent thermal runaway.
References
General Synthesis of N-substituted Homopiperazines
Methodology: Patent literature describes the use of Boc-protected diazepane for selective functionalization in the synthesis of kinase inhibitors (e.g., Fasudil analogs).
Source: European Patent EP2818463A1, "Production method of 1,4-diazepane derivatives." Link
Selective Acylation Strategies:
Methodology: Discussion on statistical amplification of mono-acylation using excess diamine and high-dilution techniques.
Source:Journal of Organic Chemistry, "Selective Monoacylation of Symmetric Diamines." (General Principle Reference).
Purification by Extraction (pH Swing)
Methodology: Techniques for "HPLC-free" purification of basic amines via acid-base extraction.
Source:Organic Process Research & Development, general best practices for amine workups. See also: "HPLC free purification of peptides" (Concept application) Link
Biological Relevance
Context: N-acyl homopiperazines are key intermediates for MMP inhibitors and 5-HT6 antagonists.
Source:Bioorganic & Medicinal Chemistry Letters, "N-substituted homopiperazine barbiturates as gelatinase inhibitors." Link
Technical Support Center: 1-(3-Methylbenzoyl)-1,4-diazepane Stability & Analysis
Status: Operational | Tier: L3 Engineering Support | Topic: Degradation Pathways & Troubleshooting[1] Welcome to the Technical Resource Hub This guide is designed for pharmaceutical scientists and process chemists workin...
This guide is designed for pharmaceutical scientists and process chemists working with 1-(3-Methylbenzoyl)-1,4-diazepane .[1] Unlike stable end-products, this secondary amine intermediate exhibits specific reactivities governed by its benzoyl amide linkage and the nucleophilic N4-nitrogen of the diazepane ring.[1]
Below you will find mechanistic breakdowns of degradation pathways, specific troubleshooting for HPLC anomalies, and self-validating protocols to confirm impurity identities.
User Query: "I am observing a loss of assay and the growth of a new peak at RRT ~1.2 under acidic conditions (0.1 N HCl). What is the mechanism?"
Technical Resolution:
The 1-(3-Methylbenzoyl)-1,4-diazepane molecule contains a benzamide bond connecting the diazepane ring (at N1) to the 3-methylphenyl moiety.[1] While amides are generally stable, they are susceptible to hydrolysis under catalyzed conditions.[1]
The Mechanism: Acid-catalyzed nucleophilic acyl substitution.[1] The carbonyl oxygen is protonated, making the carbonyl carbon more electrophilic.[1] Water attacks this carbon, leading to the cleavage of the C-N bond.[1]
Degradants Formed:
3-Methylbenzoic acid (The lipophilic fragment, likely the RRT ~1.2 peak).[1]
1,4-Diazepane (Highly polar, likely eluting in the void volume or solvent front).[1]
Co-Injection: Spike the stressed sample with a commercial standard of 3-Methylbenzoic acid.[1]
The impurity peak at RRT ~1.2 should increase in area without splitting (perfect overlay).
3
LC-MS Check: Analyze in Negative Mode (ESI-).
Look for [M-H]⁻ = 135.04 Da (corresponding to the deprotonated 3-methylbenzoic acid).
Module 2: Oxidative Degradation (N-Oxidation)
User Query: "My stability samples (peroxide stress) show a new peak at [M+16]. Is this a hydroxylated impurity?"
Technical Resolution:
The molecule possesses a secondary amine at the N4 position of the diazepane ring.[1] Secondary amines are electron-rich and prone to oxidation by peroxides or radical initiators.[1]
The Mechanism: Direct electrophilic attack of an oxygen atom (from peroxide or peracid) onto the lone pair of the N4 nitrogen.[1]
Degradant Formed:1-(3-Methylbenzoyl)-1,4-diazepane N-oxide (specifically at the N4 position).
Note: Unlike aromatic hydroxylation (which is slow and requires metabolic enzymes like CYPs), N-oxidation is rapid in solution with chemical oxidants.[1]
User Query: "The parent peak is tailing significantly (Tailing Factor > 2.0), and retention times are shifting between runs. How do I fix this?"
Technical Resolution:
This is a classic issue with secondary amines like the diazepane ring. The N4 nitrogen is basic (pKa ~9-10).[1]
Silanol Interaction: At neutral or weakly acidic pH, the N4 nitrogen is protonated (positively charged).[1] It interacts strongly with residual silanol groups (Si-O⁻) on the silica backbone of the HPLC column, causing "drag" or tailing.[1]
Secondary Interaction: The benzoyl group can induce π-π interactions, but the amine-silanol effect is dominant.[1]
Optimization Matrix
Parameter
Recommendation
Scientific Rationale
Mobile Phase pH
High pH (9.0 - 10.0)
Using a high-pH stable column (e.g., C18 Hybrid), operating above the pKa of the amine keeps it unprotonated (neutral), eliminating silanol attraction.[1]
Additives
TEA or TFA
Add 0.1% Triethylamine (TEA) to compete for silanol sites, or use Trifluoroacetic acid (TFA) to ion-pair with the amine (though TFA can suppress MS signals).[1]
Buffer Strength
Increase to 20-50 mM
Higher ionic strength suppresses the electrical double layer, reducing the electrostatic attraction between the amine and the stationary phase.[1]
Module 4: Photostability & Radical Chemistry
User Query: "We see degradation under UV light. Is the methyl group involved?"
Technical Resolution:
Yes. The 3-methylbenzoyl moiety contains a benzylic methyl group.
Mechanism: UV light can excite the benzoyl carbonyl, initiating hydrogen abstraction from the benzylic methyl group.[1] This forms a radical that reacts with dissolved oxygen.[1]
Outcome: Oxidation of the methyl group to a benzyl alcohol or aldehyde derivative, or complete cleavage of the benzoyl group via Norrish Type reactions.[1]
Protection: Store solutions in amber glassware. Ensure mobile phases are degassed to remove dissolved oxygen which propagates radical chains.[1]
References & Validated Sources
Amide Hydrolysis Kinetics:
Study: Kinetics and mechanisms of hydrolysis of 1,4-benzodiazepines.[1]
Relevance: Establishes the baseline for acid-catalyzed cleavage of the benzoyl-nitrogen bond in diazepine systems.
Author: BenchChem Technical Support Team. Date: February 2026
Current Status: Operational
Ticket ID: #DZP-CHIRAL-001
Subject: Prevention of Racemization in 1,4-Diazepane Scaffolds
Assigned Specialist: Senior Application Scientist
Executive Summary & Triage
Welcome to the technical support hub for medium-ring heterocycles. You are likely here because you are synthesizing a pharmacophore similar to Suvorexant or other bioactive 1,4-diazepanes and are observing a degradation of Enantiomeric Excess (ee%) during scale-up.
The Core Problem: 1,4-Diazepanes derived from the chiral pool (e.g., amino acids like alanine or phenylalanine) are prone to racemization via two distinct mechanisms:
-Deprotonation: Occurs during the synthesis of the intermediate lactam (diazepan-one) under basic conditions.
Redox-Induced Racemization: Occurs during the reduction of the lactam to the amine, or via ring-opening/closing tautomerism.
Diagnostic Visualizer
Before proceeding to the protocols, use this logic flow to identify your failure point.
Caption: Diagnostic flow for identifying the specific unit operation causing stereochemical erosion in diazepane synthesis.
Issue: Racemization during formation of the 7-membered ring.
Symptom: The linear diamine/amino-acid precursor is optically pure, but the cyclized lactam (diazepan-one) is racemic or scalemic.
Root Cause Analysis:
Direct alkylation (e.g., reacting a diamine with an
-unsaturated ester or -halo acid) often requires heating in base. This facilitates the removal of the acidic proton at the chiral center (especially if derived from amino acids), leading to an enolate intermediate that reprotonates racepically.
Technical Solution: The "Merck" Reductive Amination Protocol
To avoid the basic conditions of alkylation, utilize an Intramolecular Reductive Amination . This was the key breakthrough in the synthesis of Suvorexant.
Protocol Adjustment:
Instead of SN2 cyclization, design your precursor to contain a ketone and a chiral amine.
Precursor:
-amino ketone (chiral center on the amine chain).
Catalyst: Ru-based transfer hydrogenation catalyst (e.g., Ru(p-cymene)[(S,S)-Ts-DPEN]).
Mechanism: The imine forms reversibly. The metal catalyst reduces the imine faster than it can tautomerize to the enamine (which would destroy chirality).
Critical Check: Ensure your reaction solvent is degassed.
byproducts in transfer hydrogenation can poison the catalyst, slowing the rate and allowing background racemization to compete.
Module B: Troubleshooting Lactam Reduction
Issue: Loss of chirality during reduction of Diazepan-2-one to Diazepane.
Symptom: You have a pure chiral lactam. After treating with LiAlH
(LAH), the resulting amine is racemic.
Root Cause Analysis:
Acidic
-Protons: The proton to the lactam carbonyl is acidic (). Strong nucleophiles/bases like LAH can deprotonate this before reduction, forming an achiral enolate.
Iminium Intermediates: Partial reduction forms an iminium ion. If this tautomerizes to an enamine, stereochemistry is lost.
Quantitative Comparison of Reducing Agents:
Reagent
Conditions
Racemization Risk
Yield
Notes
LiAlH
Reflux, THF/Ether
High
High
Strong base character promotes enolization.
DIBAL-H
-78°C to RT
Medium
Medium
Often stops at the hemiaminal/imine stage.
BH-THF
0°C to Reflux
Low
High
Lewis acidic; coordinates to N first, activating C=O without deprotonation.
CpZrHCl
RT
Very Low
High
Schwartz's reagent; mild but expensive.
Validated Protocol: Borane-Mediated Reduction
This protocol minimizes base-catalyzed racemization.
Materials:
Substrate: Chiral 1,4-diazepan-2-one (1.0 equiv)
Reagent: Borane-THF complex (1.0 M solution, 3-4 equiv)
Solvent: Anhydrous THF
Step-by-Step:
Setup: Flame-dry a 2-neck round bottom flask under Argon.
Addition: Dissolve substrate in THF. Cool to 0°C . Add BH
-THF dropwise.
Why? Exotherm control prevents thermal racemization.
Reaction: Allow to warm to RT, then reflux gently for 2-4 hours.
Monitoring: Monitor disappearance of carbonyl stretch via IR or conversion via LCMS.
Quench (The Critical Step): Cool to 0°C. Do NOT use strong aqueous acid immediately.
Add Methanol dropwise (destroys excess hydride).
Add conc. HCl slowly and reflux for 1 hour.
Mechanism:[1][2][3] This breaks the stable Borane-Amine complex. If you skip this, you will lose yield, not chirality.
Workup: Basify with NaOH (keep cold, <10°C) to pH 10, extract with DCM.
Visualizing the Racemization Pathway
Understanding the enemy is key. The diagram below illustrates the "Ring-Chain Tautomerism" pathway, a subtle racemization mechanism specific to these heterocycles in aqueous or protic media.
Caption: Mechanism of racemization via ring-chain tautomerism, common in aqueous workups of diazepanes.
Frequently Asked Questions (FAQ)
Q: I am using the "Suvorexant" route (reductive amination) but my ee is stuck at 85%. How do I improve this?A: The Merck process chemists identified that the counter-ion and temperature are critical. Ensure you are using the specific Ruthenium transfer hydrogenation catalyst (Ts-DPEN ligand). Additionally, remove CO
generated during the reaction by sparging with nitrogen; dissolved CO lowers the pH and can facilitate imine-enamine tautomerization.
Q: Can I purify the enantiomers using standard silica chromatography?A: No. 1,4-diazepane enantiomers have identical physical properties in achiral environments. You must use Chiral HPLC (e.g., Chiralpak AD-H or OD-H columns) or form diastereomeric salts (e.g., with tartaric acid) for crystallization.
Q: Why did my Boc-protecting group migrate during the synthesis?A: 1,4-diazepanes have two nucleophilic nitrogens. Under basic conditions, a Boc group can migrate from N1 to N4 via a 7-membered ring transition state. To prevent this, use orthogonal protection (e.g., Cbz on N1, Boc on N4) or ensure the N1 is alkylated/arylated early in the synthesis.
References
Strotman, N. A., et al. (2011).[3] "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en route to the Dual Orexin Inhibitor Suvorexant (MK-4305)." Journal of the American Chemical Society.
Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist [(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305)." Journal of Medicinal Chemistry.
Mangion, I. K., et al. (2012). "Enzymatic Synthesis of the Suvorexant Diazepane." Organic Letters.
Wünsch, B., et al. (2017).[2] "Chiral-pool Synthesis of 1,2,4-trisubstituted 1,4-diazepanes as Novel σ1 Receptor Ligands." Bioorganic & Medicinal Chemistry.
Technical Support Center: Protecting Group Strategies for 1,4-Diazepane Synthesis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for 1,4-diazepane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who ar...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 1,4-diazepane synthesis. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the synthetic challenges associated with this important heterocyclic scaffold. The inherent reactivity of the two nitrogen atoms in the 1,4-diazepane core necessitates a robust and well-planned protecting group strategy to achieve desired substitutions and avoid common pitfalls like over-alkylation and unwanted side reactions.
This document provides in-depth, field-proven insights in a question-and-answer format, along with detailed troubleshooting guides and experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: Why are protecting groups essential for synthesizing substituted 1,4-diazepanes?
The 1,4-diazepane scaffold contains two secondary amines, both of which are nucleophilic. Without protection, attempts to perform reactions like alkylation or acylation will often result in a mixture of products, including mono-substituted, di-substituted, and potentially over-alkylated species.[1][2][3][4][5] Protecting groups act as temporary masks for one or both nitrogen atoms, allowing for controlled, stepwise functionalization. This control is critical for building complex molecules with specific substitution patterns, which is a common requirement in medicinal chemistry.[6]
Q2: What are the most common and reliable protecting groups for the nitrogens in a 1,4-diazepane precursor?
In the synthesis of 1,4-diazepanes, carbamate-based protecting groups are overwhelmingly the most popular due to their stability and predictable cleavage conditions. The two most frequently used are:
tert-Butoxycarbonyl (Boc): This is arguably the most common amine protecting group in non-peptide chemistry.[7] It is stable to a wide range of basic and nucleophilic conditions but is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[8][9]
Benzyloxycarbonyl (Cbz or Z): The Cbz group is another robust carbamate protecting group.[10] Its key feature is its stability to both acidic and basic conditions, making it orthogonal to the Boc group.[10] It is most commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C).[11][12]
Q3: How do I choose between using a Boc or Cbz protecting group?
The choice depends entirely on your overall synthetic strategy and the functional groups present in your molecule.
Choose Boc if: Your subsequent reaction steps involve basic conditions, organometallic reagents, or hydrogenation-sensitive groups (like alkenes, alkynes, or certain aromatic systems) that you wish to preserve. Boc is ideal when you need a protecting group that can be removed under mild acidic conditions without affecting acid-stable moieties.[8][9]
Choose Cbz if: Your planned synthesis involves acidic conditions that would inadvertently cleave a Boc group. The Cbz group is also the preferred choice when you need to perform a deprotection under neutral conditions (hydrogenolysis) to avoid damaging acid- or base-labile functionalities elsewhere in the molecule.[10]
Q4: I need to selectively functionalize the N-1 and N-4 positions of the diazepane ring. How can I achieve this?
This is a classic challenge that requires an orthogonal protecting group strategy .[6][13] Orthogonal protecting groups can be removed under distinct conditions without affecting each other.[6] A highly effective strategy for 1,4-diazepanes is:
Protect one nitrogen with a Boc group.
Protect the second nitrogen with a Cbz group.
With this setup, you can selectively deprotect and functionalize each nitrogen independently. For example, you can remove the Boc group with acid to functionalize the first nitrogen, leaving the Cbz group intact. Subsequently, you can remove the Cbz group via hydrogenolysis to modify the second nitrogen.
Q5: My Boc deprotection with TFA is sluggish or giving messy results. What could be the problem?
Incomplete or messy Boc deprotection is often caused by the reactive tert-butyl cation that is generated as a byproduct.[9] This electrophilic species can re-alkylate your desired amine or react with other nucleophilic sites in your molecule (e.g., tryptophan or methionine residues in peptide-like structures).
Solution: Add a cation scavenger to the reaction mixture. Common scavengers include:
Triethylsilane (TES)
Anisole
Thioanisole
These scavengers will trap the tert-butyl cation, preventing side reactions and leading to a cleaner deprotection and higher yield.
Q6: My Cbz deprotection via catalytic hydrogenolysis is not working. The reaction stalls or fails to go to completion. What are the common causes?
Failure of catalytic hydrogenolysis is almost always due to catalyst poisoning.[12] The palladium catalyst is sensitive and can be deactivated by various functional groups or impurities.
Common Catalyst Poisons:
Sulfur Compounds: Thiols, thioethers, and some sulfur-containing heterocycles are potent catalyst poisons.
Nitrogen Heterocycles: Some nitrogen-containing aromatic rings can bind strongly to the catalyst surface.
Halides: While often tolerated, high concentrations of halide ions can inhibit the catalyst.
Residual Base: Traces of strong bases from previous steps can interfere with the reaction.
Ensure your starting material is highly pure and free from these contaminants.
Q7: Are there alternatives to hydrogenolysis for removing a Cbz group?
Yes, while hydrogenolysis is the most common and mildest method, several alternatives exist, particularly if your molecule contains functional groups that are sensitive to reduction (e.g., alkenes).
Strong Acid: HBr in acetic acid can cleave Cbz groups, though the conditions are harsh.[14]
Lewis Acids: Certain Lewis acids, such as AlCl₃ in hexafluoroisopropanol (HFIP), can effectively deprotect N-Cbz groups and may offer better functional group tolerance than hydrogenolysis.[15]
Transfer Hydrogenation: Instead of using H₂ gas, a hydrogen donor like 1,4-cyclohexadiene or ammonium formate can be used with a palladium catalyst.[12] This can sometimes be more convenient and safer than handling hydrogen gas.
Q8: I'm observing significant over-alkylation during a reductive amination step to build my substituted diazepane. How can protecting groups help?
This is a perfect scenario where a protecting group strategy is crucial. Over-alkylation occurs when both nitrogens of the diazepane react with the aldehyde or ketone.[1][3]
Solution: Start with a mono-protected 1,4-diazepane, such as tert-butyl 1,4-diazepane-1-carboxylate (1-Boc-homopiperazine).[16][17] With one nitrogen masked by the Boc group, the reductive amination will occur selectively at the unprotected secondary amine. After the desired substituent has been installed, the Boc group can be removed in a subsequent step. This approach provides excellent control and prevents the formation of di-substituted byproducts.
Troubleshooting Guides
Issue 1: Incomplete or Failed Deprotection of Boc Group
Symptoms: TLC or LC-MS analysis shows a significant amount of remaining Boc-protected starting material after the reaction time is complete.
Possible Causes & Solutions:
Cause: Insufficient acid stoichiometry or concentration.
Solution: Ensure you are using a sufficient excess of acid. For TFA, it is often used as a co-solvent (e.g., 25-50% in dichloromethane). For HCl, ensure the concentration is adequate (e.g., 4M in dioxane).
Cause: The reaction has not been run long enough.
Solution: Monitor the reaction closely by TLC or LC-MS and allow it to proceed until all starting material is consumed. Some sterically hindered Boc groups may require longer reaction times or elevated temperatures.
Cause: Water in the reaction mixture.
Solution: While some water is often tolerated, excessive amounts can hydrolyze the acid and reduce its effectiveness. Use anhydrous solvents for the reaction.
Issue 2: Catalyst Poisoning During Cbz Hydrogenolysis
Symptoms: The reaction starts but then stops, or no reaction occurs at all. TLC shows only starting material.
Possible Causes & Solutions:
Cause: Sulfur-containing impurities in the substrate.
Solution: Purify the substrate meticulously before the hydrogenolysis step. Techniques like recrystallization or column chromatography can remove trace impurities. Consider pre-treating the substrate with a sulfur scavenger if contamination is suspected.
Cause: Poor quality or inactive catalyst.
Solution: Use a fresh batch of high-quality Pd/C catalyst. Sometimes, using a different type of palladium catalyst (e.g., Pearlman's catalyst, Pd(OH)₂/C) can be effective for difficult substrates.
Cause: Inefficient hydrogen delivery.
Solution: Ensure the reaction vessel has been properly purged with hydrogen and that there is a positive pressure of H₂ (a balloon is often sufficient for small-scale reactions). Vigorous stirring is essential to ensure good mixing of the gas, liquid, and solid catalyst phases.
Data Presentation
Table 1: Comparison of Common Amine Protecting Groups for 1,4-Diazepane Synthesis
Protecting Group
Structure
Protection Conditions
Deprotection Conditions
Stability Profile
Boc (tert-Butoxycarbonyl)
-C(O)O-tBu
Boc₂O, base (e.g., NEt₃, NaHCO₃) in THF, CH₂Cl₂[7]
Stable to acid, base, most nucleophiles. Labile to hydrogenolysis.
Experimental Protocols & Visualizations
Protocol 1: Mono-Boc Protection of 1,4-Diazepane
This protocol is designed to selectively protect one of the two equivalent nitrogen atoms.
Dissolve 1,4-diazepane (1.0 eq) in a suitable solvent like dichloromethane (CH₂Cl₂) or tetrahydrofuran (THF).
Cool the solution to 0 °C in an ice bath.
Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.0-1.1 eq) in the same solvent dropwise over 30-60 minutes.
Allow the reaction to warm to room temperature and stir for 12-24 hours.
Monitor the reaction by TLC or LC-MS for the formation of the mono-protected product and the disappearance of the starting material.
Upon completion, concentrate the reaction mixture under reduced pressure.
Purify the residue by column chromatography on silica gel to isolate the desired tert-butyl 1,4-diazepane-1-carboxylate.[18]
Protocol 2: Acid-Mediated Boc Deprotection
This protocol describes the removal of a Boc group to liberate the free amine.
Dissolve the Boc-protected 1,4-diazepane derivative (1.0 eq) in dichloromethane (CH₂Cl₂).
If the substrate is sensitive to the tert-butyl cation, add a scavenger like anisole or triethylsilane (3-5 eq).
Cool the solution to 0 °C.
Add trifluoroacetic acid (TFA) (10-20 eq, often used in a 1:4 to 1:1 ratio with CH₂Cl₂).
Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
Once the reaction is complete, carefully concentrate the mixture under reduced pressure.
Co-evaporate with a solvent like toluene or methanol to remove residual TFA.
Neutralize the resulting TFA salt by dissolving the residue in a suitable solvent and washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) or by passing it through a basic ion-exchange resin.
Protocol 3: Catalytic Hydrogenolysis for Cbz Deprotection
This protocol outlines the standard procedure for removing a Cbz group.
Dissolve the Cbz-protected 1,4-diazepane derivative (1.0 eq) in a solvent such as methanol, ethanol, or ethyl acetate.[11]
Carefully add palladium on carbon (Pd/C, 10% w/w) to the solution (typically 5-10 mol% of Pd).
Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask.
Evacuate the flask under vacuum and backfill with H₂ from the balloon. Repeat this purge cycle 3-5 times.
Stir the reaction mixture vigorously under a positive pressure of H₂ (from the balloon) at room temperature.
Monitor the reaction by TLC or LC-MS. The reaction is often complete within 2-16 hours.
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.
Rinse the Celite® pad with the reaction solvent.
Combine the filtrates and concentrate under reduced pressure to yield the deprotected amine. The byproducts are toluene and CO₂, which are volatile.[10]
Diagram 1: Decision Workflow for Protecting Group Strategy
This diagram helps researchers choose the appropriate protecting group strategy based on their synthetic goals.
Caption: Decision tree for selecting a protecting group strategy.
Diagram 2: Experimental Workflow for Orthogonal Synthesis
This workflow illustrates the sequential functionalization of a 1,4-diazepane using an orthogonal Boc/Cbz strategy.
Caption: Stepwise workflow for orthogonal synthesis.
References
Fiveable. (n.d.). Acid-Labile Protecting Groups. Retrieved from [Link]
ResearchGate. (n.d.). Acid-labile protecting groups. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Benzyl Protection. Retrieved from [Link]
Brady, S. F., Hirschmann, R., & Veber, D. F. (1977). Some novel, acid-labile amine protecting groups. The Journal of Organic Chemistry. Retrieved from [Link]
ACS GCI Pharmaceutical Roundtable. (n.d.). Hydrogenolysis. Retrieved from [Link]
Gaunt, M. J., Yu, J., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry. Retrieved from [Link]
Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]
ResearchGate. (n.d.). Hydrogenolysis of benzyl-protected alcohols. Retrieved from [Link]
Reusch, W. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PubMed. Retrieved from [Link]
Google Patents. (n.d.). EP2818463A1 - Production method of 1,4-diazepane derivatives.
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. Retrieved from [Link]
Gaunt, M. J., Yu, J. Q., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. Semantic Scholar. Retrieved from [Link]
Biscoe, M. R., & Fors, B. P. (2011). Selective Cleavage of Cbz-Protected Amines. Organic Letters. Retrieved from [Link]
MDPI. (2022). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]
Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]
Wang, Y., et al. (2020). Biocatalytic Access to 1,4-Diazepanes via Imine Reductase-Catalyzed Intramolecular Asymmetric Reductive Amination. ACS Catalysis. Retrieved from [Link]
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Publishing. Retrieved from [Link]
Organic Syntheses. (n.d.). SYNTHESIS OF ENANTIOPURE DI(TERT-BUTYL) (2S,4S)-4-HYDROXY-6-OXO-1,2-PIPERIDINEDICARBOXYLATE. Retrieved from [Link]
Common Organic Chemistry. (n.d.). Reductive Amination. Retrieved from [Link]
Saini, M., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. PubMed. Retrieved from [Link]
Oakwood Chemical. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]
Zenner, A., et al. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. PMC. Retrieved from [Link]
Wang, C., et al. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. PMC. Retrieved from [Link]
Saini, M., et al. (2018). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Bentham Science. Retrieved from [Link]
Wang, Y., et al. (2020). Synthesis of 1,4-diazepinone derivatives via a domino aza-Michael/SN2 cyclization of 1-azadienes with α-halogenoacetamides. Organic & Biomolecular Chemistry. Retrieved from [Link]
PubChem. (n.d.). tert-Butyl 1,4-diazepane-1-carboxylate. Retrieved from [Link]
Chongqing Chemdad Co., Ltd. (n.d.). tert-butyl 5-methyl-1,4-diazepane-1-carboxylate. Retrieved from [Link]
Google Patents. (n.d.). US20190276414A1 - Chiral resolution of an intermediate of suvorexant and cocrystals thereof.
DOI. (n.d.). Supporting information for Synthesis, Cytotoxicity Evaluation and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of 1,4-Oxazepane-2,5-diones via Cyclization of Rotationally Restricted Amino Acid Precursors and Structural Reassignment of Serratin. Retrieved from [Link]
ResearchGate. (n.d.). Protecting Groups in Peptide Synthesis. Retrieved from [Link]
Technical Support Center: Work-up and Troubleshooting for 1-(3-Methylbenzoyl)-1,4-diazepane Synthesis
Welcome to the technical support guide for the synthesis of 1-(3-Methylbenzoyl)-1,4-diazepane. This document is designed for researchers and drug development professionals, providing not just a procedural outline but a d...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 1-(3-Methylbenzoyl)-1,4-diazepane. This document is designed for researchers and drug development professionals, providing not just a procedural outline but a deep dive into the causality and troubleshooting of the post-reaction work-up. Our goal is to empower you with the expertise to navigate challenges, optimize your yield and purity, and ensure the integrity of your results.
The synthesis of 1-(3-Methylbenzoyl)-1,4-diazepane is a standard N-acylation reaction. It involves the reaction of 1,4-diazepane with 3-methylbenzoyl chloride, typically in the presence of a non-nucleophilic base to scavenge the hydrochloric acid byproduct. While the reaction itself is often straightforward, the success of the synthesis hinges on a meticulous and well-understood work-up procedure to isolate the desired mono-acylated product from starting materials, byproducts, and potential side-products.
Core Reaction Scheme
The fundamental transformation is the acylation of one of the secondary amines in the 1,4-diazepane ring.
Key Reagents:
1,4-Diazepane: The nucleophile.
3-Methylbenzoyl Chloride: The acylating agent.
Base: Typically a tertiary amine like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl generated.
Solvent: An aprotic solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF).
Detailed Experimental Work-up Protocol
This protocol assumes the reaction has been monitored (e.g., by TLC or LC-MS) and has proceeded to completion.
1. Reaction Quenching:
Cool the reaction mixture to 0-5 °C using an ice bath. This mitigates any exothermic processes upon adding the aqueous solution.
Slowly add deionized water to the reaction vessel to quench any remaining 3-methylbenzoyl chloride, converting it to the water-soluble 3-methylbenzoic acid.
2. Dilution and Phase Separation:
Dilute the quenched mixture with an appropriate organic solvent for extraction, such as Dichloromethane (DCM) or Ethyl Acetate (EtOAc).
Transfer the biphasic mixture to a separatory funnel. Allow the layers to separate fully. The organic layer will contain your product, while the aqueous layer will contain salts and some water-soluble impurities.
3. Sequential Aqueous Washes:
The following washes are critical for removing specific impurities. Perform each wash by adding the solution to the separatory funnel, shaking gently (venting frequently), allowing the layers to separate, and draining the lower (aqueous) layer.
Wash 1: 1M Citric Acid or Dilute HCl (e.g., 1M).
Purpose: To protonate and extract basic impurities. This includes any unreacted 1,4-diazepane and the tertiary amine base (e.g., triethylamine) used in the reaction. These protonated amines are highly soluble in the aqueous layer.[1]
Purpose: To neutralize any remaining acid and extract acidic impurities. This will remove the 3-methylbenzoic acid formed from the hydrolysis of the acyl chloride.[1] Caution: CO₂ evolution will occur. Vent the separatory funnel frequently to release pressure.
Purpose: To remove the bulk of the dissolved water from the organic layer, breaking up any minor emulsions and reducing the product's solubility in the residual aqueous phase.[2]
4. Drying the Organic Layer:
Drain the organic layer from the separatory funnel into a clean Erlenmeyer flask.
Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl the flask; if the drying agent clumps together, add more until some particles remain free-flowing.
5. Filtration and Concentration:
Filter the dried organic solution to remove the drying agent.
Concentrate the filtrate in vacuo using a rotary evaporator to yield the crude product.
6. Purification:
The crude product, which may be an oil or a semi-solid, typically requires further purification.
Silica Gel Column Chromatography: This is the most common method. A solvent system such as a gradient of ethyl acetate in hexanes or dichloromethane/methanol is often effective. The polarity of the eluent can be adjusted based on TLC analysis.[3]
Work-up Workflow Diagram
Caption: Workflow for the work-up of 1-(3-Methylbenzoyl)-1,4-diazepane.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the work-up procedure in a question-and-answer format.
Q1: My final yield is significantly lower than expected. What are the common causes?
A1: Low yield can stem from several factors:
Incomplete Reaction: Ensure the reaction has gone to completion via TLC or LC-MS before beginning the work-up.
Product Loss During Acid Wash: Your product, 1-(3-Methylbenzoyl)-1,4-diazepane, still has a basic secondary amine. Aggressive or overly concentrated acid washes can protonate your product, pulling it into the aqueous layer. Use a mild acid like 1M citric acid and perform the wash swiftly. Check the pH of the aqueous layer after the wash; it should be acidic but not excessively so.
Hydrolysis of Acyl Chloride: If the reaction was not performed under anhydrous conditions, the 3-methylbenzoyl chloride may have hydrolyzed to 3-methylbenzoic acid before reacting with the diazepine.
Emulsion Formation: Significant product can be trapped in an emulsion layer if one forms (see Q3).
Q2: I'm observing a significant, less polar impurity by TLC that I suspect is the di-acylated product. How can I avoid this?
A2: The formation of 1,4-bis(3-methylbenzoyl)-1,4-diazepane is a common side reaction. To minimize it:
Control Stoichiometry: Use a slight excess of 1,4-diazepane relative to the 3-methylbenzoyl chloride. The unreacted diazepine is easily removed during the acidic wash.
Slow Addition: Add the 3-methylbenzoyl chloride solution dropwise to the reaction mixture at a low temperature (e.g., 0 °C). This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
Purification: If the di-acylated product does form, it is significantly less polar than the mono-acylated product and can usually be separated effectively by silica gel chromatography.
Q3: An intractable emulsion formed during the extraction process. How can I break it?
A3: Emulsions are common when working with amines and basic solutions.
Add Brine: The first step is to add a significant volume of saturated brine. The increased ionic strength of the aqueous phase often helps to break the emulsion.[4]
Gentle Swirling: Instead of vigorous shaking, try gently inverting or swirling the separatory funnel.
Filtration: Pass the entire emulsified layer through a pad of Celite or glass wool.
Patience: Sometimes, simply letting the separatory funnel stand for an extended period (30 minutes to a few hours) can lead to layer separation.
Q4: My crude product is a sticky oil and won't crystallize. How should I proceed with purification?
A4: Many N-acylated diazepanes are oils at room temperature.
Column Chromatography: This is the most reliable method for purifying non-crystalline products. Analyze the crude material by TLC to determine an appropriate solvent system that gives good separation between your product and any impurities.
Trituration: If the oil is highly concentrated with your product, you can try trituration. This involves stirring the oil with a solvent in which the product is insoluble but the impurities are soluble (e.g., cold diethyl ether or hexanes). This can sometimes induce crystallization or wash away impurities, leaving a purer oil or solid.
Salt Formation: Consider forming a hydrochloride or other salt of your product. These are often crystalline and easier to handle and purify by recrystallization.
Q5: My TLC plate shows that both my product and the starting 1,4-diazepane are present in the final organic layer, even after the acid wash. What happened?
A5: This indicates an inefficient acid wash.
Insufficient Acid: You may not have used enough acid to protonate and extract all the basic species. Ensure you use a sufficient volume of the acidic solution.
Inefficient Mixing: If you do not shake the separatory funnel adequately (while venting), the extraction will be incomplete.
Check pH: After the acid wash, you can test the pH of the aqueous layer with pH paper to ensure it is acidic. If it is not, an additional acid wash is required.
Quantitative Data Summary
The following table provides typical parameters for this synthesis. These should be optimized for your specific laboratory conditions.
Parameter
Recommended Value/Type
Rationale
Solvent
Dichloromethane (DCM), THF
Aprotic, dissolves reactants well.
Base
Triethylamine (TEA), DIPEA
Scavenges HCl byproduct without competing as a nucleophile.
Molar Ratios
1,4-Diazepane: 1.2 eq.
Excess diamine minimizes di-acylation.
3-Methylbenzoyl Chloride: 1.0 eq.
Limiting reagent.
Base: 1.5 eq.
Ensures all generated HCl is neutralized.
Reaction Temp.
0 °C to Room Temperature
Slow addition at 0 °C minimizes side reactions.
Typical Yield
65-85% (after purification)
Varies based on scale and purity of reagents.
Purification Eluent
50-100% EtOAc in Hexanes or 1-5% MeOH in DCM
Adjust based on TLC analysis.
References
Organic Chemistry Portal. (n.d.). Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Retrieved from [Link]
University of Rochester. (2026). How To Run A Reaction: The Workup. Department of Chemistry. Retrieved from [Link]
Zhang, W., et al. (2020). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules. Retrieved from [Link]
Biofilm Inhibitor Synthesis. (n.d.). Amide Workup. Retrieved from [Link]
LibreTexts Chemistry. (2021). Synthesis of Amides. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Status: Operational
Ticket ID: STAB-DZP-001
Lead Scientist: Dr. A. Vance, Senior Application Scientist
Subject: Long-term preservation, handling, and formulation of 1-(3-Methylbenzoyl)-1,4-diazepane.
Executive Summary & Chemical Profile
Welcome to the Technical Support Center. You are likely accessing this guide because you have observed degradation—discoloration, gumming, or purity loss—in your samples of 1-(3-Methylbenzoyl)-1,4-diazepane .
To solve this, we must first understand the molecule's structural vulnerabilities. This compound consists of a 7-membered diazepane ring. The N1 position is stabilized by an amide bond (the 3-methylbenzoyl group), but the N4 position is a secondary amine .
The Critical Vulnerability: The N4 secondary amine is the "Achilles' heel." It is chemically active, basic (pKa ~9-10), and nucleophilic. It is the primary driver of the three most common failure modes:
Oxidative Degradation: Formation of N-oxides or imines (yellowing).
Atmospheric Capture: Reaction with CO₂ to form carbamates (crusting/gumming).
Hygroscopicity: Absorption of water, leading to hydrolysis or physical instability.
Troubleshooting Module: "My Sample is Turning Yellow"
Diagnosis: Oxidative Instability
If your white/off-white solid or clear oil has turned yellow or brown, the N4 secondary amine has likely undergone radical oxidation. This is accelerated by light and trace metal impurities.
The Mechanism
The secondary amine reacts with atmospheric oxygen (often catalyzed by light) to form an N-oxide or dehydrates to an imine.
Corrective Protocol: The "Inert Chain"
Do not simply store the bottle in a drawer. Follow this chain of custody:
Purification: If the sample is already yellow, repurify via flash chromatography (DCM/MeOH/NH₃ gradient). Note: Avoid silica gel with high acidity, as it can trap the amine.
Solvent Degassing: Never dissolve this compound in non-degassed solvents for long-term storage. Sparge all solvents (MeOH, DMSO) with Argon for 15 minutes before use.
Argon Overlay: After every use, backfill the storage vial with Argon or Nitrogen.
Amber Glass: Store exclusively in amber vials to prevent photo-initiated radical formation.
Visualizing the Pathway
The following diagram illustrates the degradation logic and the intervention points.
Caption: Figure 1. Oxidative degradation pathways of the secondary amine N4 and critical prevention nodes.
Troubleshooting Module: "My Powder Turned into Gum"
Diagnosis: Carbamate Formation & Hygroscopicity
Secondary amines are excellent CO₂ scrubbers. If left open to air, 1-(3-Methylbenzoyl)-1,4-diazepane will react with atmospheric CO₂ to form a carbamic acid zwitterion, which often presents as a sticky gum or crust on the surface of the solid.
The Fix: Salt Formation Strategy
The most effective way to stabilize a secondary amine is to protonate it. By converting the free base into a salt, you remove the lone pair's ability to react with O₂ or CO₂.
Recommendation: Do not use the free base for storage >3 months. Convert to a crystalline salt.[1]
Salt Selection Guide
Based on the diazepane structure, here is the recommended hierarchy for salt selection:
Salt Form
Stability
Hygroscopicity
Recommendation
Free Base
Low
High (Oil/Gum)
Avoid for long-term storage.
Hydrochloride (HCl)
Moderate
High
Good for solubility, but often hygroscopic.
Fumarate
High
Low
Gold Standard. Usually forms stable, non-hygroscopic crystals.
Tartrate
High
Moderate
Good alternative if Fumarate fails to crystallize.
Experimental Protocol: Fumarate Salt Formation
Use this protocol to stabilize your batch.
Dissolution: Dissolve 1.0 eq of 1-(3-Methylbenzoyl)-1,4-diazepane (free base) in minimal Ethanol or Isopropanol (approx. 5-10 mL/g).
Acid Addition: Add 0.95 eq of Fumaric acid (solid or dissolved in hot EtOH). Note: Using a slight deficit of acid prevents excess acid contamination.
Crystallization: Heat to 60°C to ensure full dissolution, then cool slowly to room temperature. If no crystals form, cool to 4°C and scratch the glass.
Isolation: Filter the white solid and wash with cold ether.
Drying: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours to remove lattice solvents.
Workflow: Stability Testing Logic
If you are developing a formulation, you must validate the stability.[1] Use this self-validating workflow to determine the optimal storage condition.
Caption: Figure 2. Decision matrix for storage and salt selection based on project timeline.
Frequently Asked Questions (FAQ)
Q: Can I store the free base in DMSO at -20°C?A: Yes, but with caution. DMSO is hygroscopic and can absorb water even when frozen, facilitating hydrolysis. Ensure the DMSO is anhydrous and the vial is sealed with Parafilm or a high-quality septum. Do not store in DMSO for >6 months.
Q: Why did my LC-MS show a mass of M+16 and M+32?A: M+16 corresponds to the N-oxide (single oxidation). M+32 suggests double oxidation or hydroxylation of the benzoyl ring (less likely). This confirms oxidative degradation. Switch to the "Inert Chain" protocol immediately.
Q: Is the carbamate formation reversible?A: Yes. If your sample has absorbed CO₂ (crusty/gummy), you can often revert it by dissolving it in dilute acid (HCl), washing with an organic solvent (to remove non-basic impurities), and then basifying with NaOH to regenerate the free base. However, it is better to prevent this by forming a stable salt (see Section 3).
References
Baumann, M., Baxendale, I. R., & Ley, S. V. (2011). The flow synthesis of heterocycles for natural product and medicinal chemistry applications. Molecular Diversity. (Describes general stability and handling of diazepane scaffolds in synthesis).
Stahl, P. H., & Wermuth, C. G. (2011). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (The authoritative text on selecting Fumarate/Tartrate for secondary amines).
Waterman, K. C., et al. (2002). Stabilization of Pharmaceuticals to Oxidative Degradation. Pharmaceutical Development and Technology.[2] (Mechanisms of amine oxidation and antioxidant strategies).
Saluja, V., et al. (2013). Stability of Diazepam in Solid and Liquid Formulations. Journal of Applied Pharmaceutical Science. (Analogous stability data for diazepine rings).
A Comparative Guide to the Synthesis of 1,4-Diazepines: Replicating Published Results
For researchers, scientists, and professionals in drug development, the 1,4-diazepine scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds. This guide provides an in-...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the 1,4-diazepine scaffold is of significant interest due to its prevalence in a wide array of biologically active compounds. This guide provides an in-depth comparison of three distinct and representative synthetic methodologies for constructing this valuable heterocyclic core. By examining a classical condensation reaction, a modern palladium-catalyzed cyclization, and a versatile multicomponent reaction, we aim to provide not only the protocols to replicate these syntheses but also the scientific rationale behind the experimental choices.
Introduction to the 1,4-Diazepine Scaffold
The 1,4-diazepine ring system, a seven-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in medicinal chemistry. Its unique conformational flexibility allows it to interact with a variety of biological targets, leading to a broad spectrum of pharmacological activities, including anxiolytic, anticonvulsant, and anticancer properties. The development of efficient and diverse synthetic routes to access this core structure is therefore a critical endeavor in the pursuit of new therapeutic agents.
This guide will dissect and compare the following three synthetic strategies:
Classical Condensation: The acid-catalyzed reaction of o-phenylenediamine with ketones.
Palladium-Catalyzed Intramolecular Cyclization: A modern cross-coupling approach for the formation of the seven-membered ring.
Ugi Multicomponent Reaction: A powerful method for rapidly generating molecular diversity.
Each method will be evaluated based on its reaction mechanism, experimental protocol, yield, substrate scope, and overall efficiency, providing a comprehensive resource for chemists looking to synthesize 1,4-diazepine derivatives.
Method 1: Classical Condensation of o-Phenylenediamine with Ketones
This method represents one of the most traditional and straightforward approaches to synthesizing 1,5-benzodiazepine derivatives, which can be considered a subset of the broader 1,4-diazepine class when using acyclic ketones. The reaction typically involves the acid-catalyzed condensation of two equivalents of a ketone with one equivalent of o-phenylenediamine.
Mechanistic Rationale
The reaction proceeds through a series of acid-catalyzed imine formation and tautomerization steps. The Brønsted acid protonates the carbonyl oxygen of the ketone, activating it for nucleophilic attack by one of the amino groups of the o-phenylenediamine. Subsequent dehydration leads to an enamine or imine intermediate. A second molecule of the ketone then reacts with the remaining amino group, and an intramolecular cyclization followed by dehydration affords the final 1,5-benzodiazepine product. The use of an acid catalyst is crucial for activating the ketone and facilitating the dehydration steps.
Caption: Classical condensation workflow for 1,5-benzodiazepine synthesis.
Experimental Protocol: Synthesis of 2,2,4-Trimethyl-2,3-dihydro-1H-1,5-benzodiazepine[1][2]
Reactant Preparation: In a round-bottomed flask, combine o-phenylenediamine (1.08 g, 10 mmol) and p-toluenesulfonic acid (p-TSA) (0.12 g, 0.6 mmol).
Reaction Initiation: Add acetone (20 mmol, 2 equivalents) to the flask.
Reaction Conditions: Heat the mixture at 80-85°C for 10-20 minutes.
Work-up and Isolation: After completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature. Add water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography or recrystallization to obtain the desired 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine.
Representing a more modern and versatile approach, palladium-catalyzed intramolecular cyclization offers a powerful tool for the synthesis of a wide range of substituted 1,4-benzodiazepines. This method allows for greater control over the substitution pattern and can be adapted for the synthesis of complex and functionally diverse molecules.
Mechanistic Rationale
The reaction mechanism involves a palladium-catalyzed cascade process.[1][2] Initially, the palladium(0) catalyst undergoes oxidative addition to a propargylic carbonate, forming a π-allylpalladium intermediate. One of the nitrogen nucleophiles of the N-tosyl-disubstituted 2-aminobenzylamine then attacks this intermediate. This is followed by an intramolecular nucleophilic attack by the second nitrogen atom, leading to the formation of the seven-membered benzodiazepine ring and regeneration of the palladium(0) catalyst. The choice of ligand is critical for stabilizing the palladium intermediates and promoting the desired cyclization pathway.
Experimental Protocol: Synthesis of (Z)-2-Benzylidene-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][3][5]diazepine[3]
Reactant Preparation: To a stirred solution of propargylic carbonate (29.9 mg, 123 µmol) in dioxane (0.5 mL), add N-tosyl-disubstituted 2-aminobenzylamine (40.5 mg, 94.2 µmol) and Pd(PPh₃)₄ (10.9 mg, 9.4 µmol) at 25 °C.
Reaction Conditions: Stir the reaction mixture for 3 hours at 25 °C.
Work-up and Isolation: After the reaction is complete, concentrate the mixture under reduced pressure.
Purification: Purify the residue by column chromatography on silica gel to afford the desired substituted 1,4-benzodiazepine.
Method 3: Ugi Multicomponent Reaction for 1,4-Benzodiazepine Scaffold Synthesis
The Ugi four-component reaction (U-4CR) is a powerful tool in combinatorial chemistry for the rapid synthesis of diverse compound libraries.[3][4] In the context of 1,4-benzodiazepine synthesis, the Ugi reaction is typically employed in a two-step sequence where the initial Ugi adduct is designed to undergo a subsequent intramolecular cyclization to form the desired heterocyclic ring.
Mechanistic Rationale
The Ugi reaction mechanism begins with the condensation of an aldehyde and an amine to form an imine.[3][5] The carboxylic acid then protonates the imine, which is subsequently attacked by the isocyanide. The resulting nitrilium ion is trapped by the carboxylate anion to form an intermediate that undergoes a Mumm rearrangement to yield the final α-acylamino amide product. For benzodiazepine synthesis, one of the components, typically the amine or the carboxylic acid, contains a latent functional group that can participate in a post-Ugi cyclization.[6][7]
Caption: Ugi reaction and post-cyclization workflow for benzodiazepines.
Experimental Protocol: Two-Step Synthesis of 1,4-Benzodiazepine-2,5-diones[11]
Step 1: Ugi Four-Component Condensation
Reactant Preparation: Combine an aldehyde, an amine (such as an amino acid ester), a carboxylic acid (e.g., a 2-nitrobenzoic acid derivative), and a convertible isocyanide (e.g., 1-isocyanocyclohexene) in a suitable solvent like methanol.
Reaction Conditions: Stir the mixture at room temperature until the reaction is complete (typically monitored by TLC).
Isolation: Isolate the Ugi adduct by standard work-up procedures, which may include extraction and solvent evaporation.
Step 2: Reductive Cyclization
Reaction Setup: Dissolve the Ugi adduct from Step 1 in a suitable solvent system (e.g., ethanol/water).
Reduction and Cyclization: Add a reducing agent (e.g., iron powder in the presence of an acid like ammonium chloride) to reduce the nitro group to an amine, which then undergoes spontaneous intramolecular cyclization to form the 1,4-benzodiazepine-2,5-dione.
Work-up and Purification: After the reaction is complete, filter the reaction mixture and purify the product by chromatography or recrystallization.
Comparative Analysis of Synthetic Methods
Feature
Classical Condensation
Palladium-Catalyzed Cyclization
Ugi Multicomponent Reaction
Starting Materials
Simple, readily available (o-phenylenediamines, ketones)
More complex, often requires pre-synthesis of substrates
Diverse, four components can be varied extensively
Reaction Conditions
Typically requires heating and an acid catalyst
Mild (often room temperature), requires a palladium catalyst and ligand
Generally mild (room temperature), often requires a subsequent cyclization step
Yields
Variable, can be high for simple substrates (e.g., 94% with acetone)[8]
Good to excellent for the Ugi step, overall yield depends on the cyclization efficiency
Substrate Scope
More limited, primarily for 1,5-benzodiazepines from ketones
Broad, allows for a wide range of substituents on the benzodiazepine core[9]
Very broad, high potential for generating diverse libraries of compounds[6]
Atom Economy
Good, main byproduct is water
Lower, involves the use of stoichiometric reagents and generates byproducts
High for the Ugi step, but the overall atom economy depends on the cyclization
Advantages
Simple, inexpensive reagents
High yields, broad scope, good functional group tolerance
High diversity, rapid library synthesis, convergent
Disadvantages
Limited scope, can produce mixtures of products
Cost of palladium catalyst, requires synthesis of specialized substrates
Two-step process for benzodiazepine synthesis, optimization of cyclization may be needed
Conclusion
The synthesis of the 1,4-diazepine scaffold can be approached through a variety of methods, each with its own set of advantages and limitations. The classical condensation of o-phenylenediamines with ketones remains a simple and cost-effective method for accessing certain benzodiazepine structures, particularly 1,5-benzodiazepines. However, for the synthesis of more complex and diverse 1,4-diazepine derivatives, modern methods such as palladium-catalyzed intramolecular cyclization and the Ugi multicomponent reaction offer superior versatility and efficiency.
The palladium-catalyzed approach provides high yields and excellent functional group tolerance, making it a powerful tool for the synthesis of specific, highly substituted targets. The Ugi reaction, on the other hand, excels in its ability to rapidly generate large libraries of diverse molecules from a wide range of starting materials. The choice of synthetic method will ultimately depend on the specific goals of the research, including the desired substitution pattern, the scale of the synthesis, and the need for molecular diversity. This guide provides the foundational knowledge and practical protocols to enable researchers to confidently select and execute the most appropriate synthesis for their 1,4-diazepine targets.
References
Yoshida, M., Okubo, S., Kurosaka, A., Mori, S., Kariya, T., & Matsumoto, K. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 30(14), 3004. [Link]
Thiele, J., & Stemming, G. (1907). Über die Einwirkung von Acetylaceton auf p-Phenylendiamin. Berichte der deutschen chemischen Gesellschaft, 40(1), 955-959. (Note: This is a historical reference for the general reaction type, a more recent and accessible protocol is cited below).
Pasha, M. A., & Jayashankara, V. P. (2006). An Expeditious Synthesis of 1,5-Benzodiazepine Derivatives Catalysed by p-toluenesulfonic Acid. ScienceAlert. [Link]
Reddy, K. S., & Reddy, P. S. N. (2013). Phenylboronic acid catalysed synthesis of 1,5-benzodiazepines via cyclocondensation of o-phenylenediamine and ketones. Journal of Chemical Sciences, 125(4), 745-749. [Link]
Wolfe, J. P., & Rossi, M. A. (2011). Synthesis of Saturated 1,4-Benzodiazepines via Pd-Catalyzed Carboamination Reactions. Organic letters, 13(8), 1996–1999. [Link]
Christodoulou, M. S., Beccalli, E. M., & Giofrè, S. (2020). Palladium-Catalyzed Benzodiazepines Synthesis. Catalysts, 10(6), 634. [Link]
Ugi, I., Meyr, R., Fetzer, U., & Steinbrückner, C. (1959). Versuche mit Isonitrilen. Angewandte Chemie, 71(11), 386-386. [Link]
Singh, P., Agarwal, S., & Sharma, P. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3694-3714. [Link]
Sadigh, B., & Ghafuri, H. (2021). Synthesis of 1,5-Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 5(5), 497-503.
Paul, S., Nanda, P., Gupta, R., & Loupy, A. (2003). A rapid and efficient synthesis of 1,5-benzodiazepine derivatives under solvent-free conditions. Tetrahedron Letters, 44(49), 8781-8784.
Nemati, F., & Kiani, H. (2012). An efficient synthesis of 2,3-dihydro-1H-1,5-benzodiazepines catalyzed by bismuth(III) chloride. Chinese Chemical Letters, 23(1), 25-28.
Yoshida, M., Okubo, S., Kurosaka, A., Mori, S., Kariya, T., & Matsumoto, K. (2025). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. PubMed. [Link]
Dömling, A., & Ugi, I. (2000). Multicomponent Reactions with Isocyanides.
Siddiqui, Z. N., & Khan, K. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances. [Link]
Bhardwaj, P., & Kaur, N. (2022). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. Current Organic Chemistry, 26(20), 1827-1847.
Ma, X., Gao, Z., Niu, J., Shao, W., Yan, S., & Zhang, W. (2017). Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journal of Organic Chemistry, 13, 1489-1495. [Link]
de la Torre, M. C., Gari, M. A., & Garcia-Urdiales, E. (2024). Harnessing unprotected deactivated amines and arylglyoxals in the Ugi reaction for the synthesis of fused complex nitrogen heterocycles. Beilstein Journal of Organic Chemistry, 20, 938-946.
Marcaccini, S., Miliciani, M., & Pepino, R. (2005). A facile synthesis of 1,4-benzodiazepine derivatives via Ugi four-component condensation. Tetrahedron Letters, 46(4), 711-713.
de Andrade, G. A., & da Silva, W. A. (2021). Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega, 6(41), 26841-26859. [Link]
Dömling, A. (2012). Multicomponent Synthesis of Diverse 1,4-Benzodiazepine Scaffolds. ACS Combinatorial Science, 14(1), 47-53. [Link]
Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2013). The formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from 1,2-diaminobenzene in the presence of acetone. Molecules, 18(11), 14293-14305. [Link]
Hulme, C., & Gore, V. (2003). Multi-component reactions: emerging chemistry in drug discovery from xylocain to crixivan. Current medicinal chemistry, 10(1), 51-80.
Guchhait, S. K., & Kashyap, M. (2010). Sequential Ugi reaction/base-induced ring closing/IAAC protocol toward triazolobenzodiazepine-fused diketopiperazines and hydantoins. Beilstein Journal of Organic Chemistry, 6, 107. [Link]
El Kaim, L., Grimaud, L., & Oble, J. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC advances, 10(71), 43673-43709. [Link]
Jumde, V. R., Cini, E., Porcheddu, A., & Taddei, M. (2011). A Metal-Catalyzed Tandem 1,4-Benzodiazepine Synthesis Based on Two Hydrogen-Transfer Reactions. The Journal of Organic Chemistry, 76(11), 4582-4586.
Li, Y., Wang, Y., & Wang, J. (2020). Metal-free synthesis of 1,4-benzodiazepines and quinazolinones from hexafluoroisopropyl 2-aminobenzoates at room temperature. Organic & Biomolecular Chemistry, 18(2), 241-245. [Link]
Marcaccini, S., Pepino, R., & Torroba, T. (2002).
Khan, I., Ibrar, A., Abbas, N., & Farooq, U. (2013). The formation of 2,2,4-trimethyl-2,3-dihydro-1H-1,5-benzodiazepine from 1,2-diaminobenzene in the presence of acetone. PubMed. [Link]
Keating, T. A., & Armstrong, R. W. (1996). A Remarkable Two-Step Synthesis of Diverse 1,4-Benzodiazepine-2,5-diones Using the Ugi Four-Component Condensation. The Journal of Organic Chemistry, 61(25), 8935–8939. [Link]
Applicability: Medicinal Chemistry & Drug Discovery Workflows[1]
Part 1: Executive Safety Summary (Immediate Action)
Do not treat this compound as a generic organic solid.
1-(3-Methylbenzoyl)-1,4-diazepane contains a secondary amine functionality within a homopiperazine ring.[1] Based on structure-activity relationships (SAR) of diazepane derivatives, this compound must be handled as a Corrosive (Category 1B) and a Skin Sensitizer .[1]
The "Why" Behind the Protocol
Corrosivity: The secondary amine at the N4 position is basic. Upon contact with moisture in mucous membranes (eyes, lungs), it can generate hydroxide ions, leading to liquefactive necrosis.[1]
Sensitization: Diazepane rings are structural analogs to piperazines, a known class of potent respiratory and skin sensitizers. Repeated low-level exposure can lead to anaphylactic responses.[1]
Lipophilicity: The 3-methylbenzoyl group increases lipid solubility, facilitating rapid dermal absorption compared to the parent diazepane.[1]
Part 2: Personal Protective Equipment (PPE) Matrix
This matrix is designed to prevent permeation (chemical passing through the material on a molecular level) and penetration (physical breach).
PPE Category
Standard Requirement
Technical Specification & Rationale
Hand Protection
Double Gloving (Nitrile)
Inner: 4 mil Nitrile (Tactility).Outer: 8 mil Nitrile or Laminate (Barrier).Rationale:[1] Amines can accelerate permeation through thin nitrile. Double gloving provides a "breakthrough buffer" and allows the outer glove to be stripped immediately upon contamination without exposing skin.
Eye/Face
Splash Goggles
ANSI Z87.1+ Chemical Splash Goggles. Critical: Safety glasses are insufficient. Powders can drift around side shields. If handling >500 mg, add a Face Shield to protect the neck/chin from projectiles or splashes.
Respiratory
Engineering Control
Certified Chemical Fume Hood. Rationale: Inhalation of amine dust is the fastest route to sensitization. Do not weigh on an open bench. If hood use is impossible (e.g., equipment maintenance), use a P100/OV (Organic Vapor) respirator.
Body
Lab Coat + Apron
Polypropylene Lab Coat (Snap closure). Use a chemical-resistant rubber apron if handling liquid stock solutions to prevent soak-through to street clothes.[1]
PPE Selection Logic
The following decision tree illustrates the logic for selecting PPE based on the operation scale.
Figure 1: PPE Selection Logic Flow based on operational scale.[1] Note that fume hood use is mandatory regardless of scale.
Part 3: Operational Protocols
Weighing & Transfer (The Critical Step)
Static electricity can cause diazepane powders to "fly," contaminating the balance and the user.
Preparation: Place an ionizing fan or anti-static gun inside the fume hood near the balance.
Containment: Use a weighing funnel rather than weighing paper. This directs the solid directly into the receiving vessel, minimizing surface area for dust generation.
Technique:
Tare the receiving vial (with lid loosely on).
Transfer solid.
Cap the vial inside the hood before removing it.
Self-Validation: Wipe the exterior of the vial with a solvent-dampened Kimwipe (methanol) and check for UV activity or residue before removing from the hood.
Solubilization
Solvent Choice: Soluble in DMSO, Methanol, Dichloromethane (DCM).
Exotherm Warning: When dissolving in acidic media (e.g., for HPLC prep), the basic nitrogen will protonate, generating heat.[1] Add acid dropwise to a chilled solution to prevent splashing.
Spill Response Workflow
Do not use water immediately on a powder spill; it will spread the contamination.
Figure 2: Spill Response Workflow. Prioritizes containment of dust and absorption of liquids before neutralization.
Part 4: Waste Disposal & Decontamination[1]
Disposal Strategy
Segregate waste based on chemical compatibility.
Solid Waste: Place in a dedicated "Hazardous Solid" container. Label clearly as "Basic Organic Solid - Potential Sensitizer" .[1]
Liquid Waste: Dispose of in "Basic Organic Waste" streams. Do not mix with acidic waste streams (e.g., acid digests) to avoid exothermic neutralization and pressure buildup.
Equipment Decontamination
Glassware used with 1-(3-Methylbenzoyl)-1,4-diazepane may retain traces of the amine.[1]
Rinse 1: Rinse with Methanol (dissolves the lipophilic benzoyl part).
Rinse 2: Rinse with 10% Citric Acid or dilute HCl (protonates the amine, making it water-soluble).
Wash: Standard detergent wash.
References
Fisher Scientific. (2025).[2] Safety Data Sheet: 1-BOC-hexahydro-1,4-diazepine (Analogous Hazard Data). Retrieved from [1]
National Center for Biotechnology Information (NCBI). (2024). PubChem Compound Summary for CID 51624615, (R)-1-Benzyl-5-methyl-1,4-diazepane.[1] Retrieved from [1]
Santa Cruz Biotechnology. (n.d.). 1-(3-methylbenzoyl)-1,4-diazepane Product Information. Retrieved from [1]
Occupational Safety and Health Administration (OSHA). (2024).[2] Hazard Communication Standard: Safety Data Sheets. Retrieved from [1]
Sigma-Aldrich. (2025).[1][3] Safety Data Sheet: N-Methylpiperazine (Structural Analog).[1] Retrieved from [1]